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  • Product: 1-Ethynyl-4-phenylcyclohexanol

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Ethynyl-4-phenylcyclohexanol: A Stereoselective Protocol

Executive Summary & Strategic Rationale The synthesis of 1-ethynyl-4-phenylcyclohexanol represents a classic yet critical transformation in the development of central nervous system (CNS) active agents, particularly in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-ethynyl-4-phenylcyclohexanol represents a classic yet critical transformation in the development of central nervous system (CNS) active agents, particularly in the opioid and NOP receptor agonist classes (e.g., intermediates for compounds similar to Ro 64-6198).

The core challenge in this synthesis is not the bond formation itself, but the stereochemical control of the 1,2-addition. The 4-phenyl substituent acts as a conformational anchor, locking the cyclohexane ring. The nucleophilic attack of the acetylide anion can occur from two distinct trajectories—axial or equatorial—yielding diastereomers with vastly different pharmacological profiles.

This guide details a scalable, high-fidelity protocol using Lithium Acetylide-Ethylenediamine Complex (LAEDA) . Unlike traditional methods involving gaseous acetylene and


-BuLi (which pose safety hazards and stoichiometry issues), LAEDA offers a stoichiometric, free-flowing solid reagent that simplifies handling while maintaining high diastereoselectivity.

Mechanistic Foundation: Stereochemical Control

To maximize the yield of the desired isomer, one must understand the conformational bias of the substrate.

Conformational Analysis

The 4-phenylcyclohexanone substrate exists predominantly in a chair conformation where the bulky phenyl group occupies the equatorial position to minimize 1,3-diaxial strain (


). This "locks" the ring, creating two distinct faces for nucleophilic attack at the carbonyl (C1):
  • Axial Attack (Top Face): The nucleophile approaches parallel to the axial hydrogens at C3 and C5. This is generally the favored trajectory for small, linear nucleophiles like acetylides.

    • Outcome: The acetylide group ends up axial , and the hydroxyl group ends up equatorial .

    • Isomer:Trans-1-ethynyl-4-phenylcyclohexanol (Phenyl-eq, OH-eq).

  • Equatorial Attack (Side Face): The nucleophile approaches from the side. This is sterically more hindered due to torsional strain with the axial hydrogens at C2 and C6.

    • Outcome: The acetylide group ends up equatorial , and the hydroxyl group ends up axial .

    • Isomer:Cis-1-ethynyl-4-phenylcyclohexanol (Phenyl-eq, OH-ax).

Scientific Consensus: For unhindered cyclohexanones, small nucleophiles like lithium acetylide preferentially undergo axial attack , yielding the thermodynamically more stable equatorial alcohol (Trans isomer) as the major product (typically >85:15 ratio).

Reaction Pathway Visualization

ReactionMechanism Substrate 4-Phenylcyclohexanone (Phenyl locked equatorial) TS_Axial Transition State A (Axial Attack) Substrate->TS_Axial Favored Trajectory TS_Equatorial Transition State B (Equatorial Attack) Substrate->TS_Equatorial Steric/Torsional Strain Reagent Li-Acetylide (LAEDA) (Small Linear Nucleophile) Reagent->TS_Axial Reagent->TS_Equatorial Product_Trans MAJOR PRODUCT Trans-1-ethynyl-4-phenylcyclohexanol (OH Equatorial / Acetylide Axial) TS_Axial->Product_Trans Hydrolysis Product_Cis MINOR PRODUCT Cis-1-ethynyl-4-phenylcyclohexanol (OH Axial / Acetylide Equatorial) TS_Equatorial->Product_Cis Hydrolysis

Caption: Mechanistic bifurcation showing the preference for axial attack leading to the trans-diequatorial product.

Reagent Selection Matrix

Why choose LAEDA over Grignard or Gaseous Acetylene?

Reagent SystemProsConsRecommendation
Acetylene gas +

-BuLi
Low material cost.High hazard (explosive gas); difficult to control exact stoichiometry; requires cryogenic cooling (-78°C).Avoid for scale <1kg.
Ethynylmagnesium bromide Commercially available as solution.Lower nucleophilicity; significant disproportionation (Schlenk equilibrium) can lead to side reactions; often requires excess reagent.Viable alternative.
TMS-Acetylene + LiHMDS Very high yields; easy purification.Expensive; requires an extra deprotection step (TBAF/K2CO3).Best for precious substrates.
Li-Acetylide EDA (LAEDA) Free-flowing solid; stoichiometric precision; high atom economy; stable at RT. Ethylene diamine requires thorough aqueous washing to remove.Primary Choice.

Detailed Experimental Protocol

Target: 10.0 mmol scale Reagent: Lithium Acetylide-Ethylenediamine Complex (90% purity) Solvent: Anhydrous DMSO or THF (DMSO accelerates acetylide additions due to high dielectric constant).

Materials & Safety
  • 4-Phenylcyclohexanone: 1.74 g (10 mmol)

  • Lithium Acetylide-Ethylenediamine Complex (LAEDA): 1.10 g (~12 mmol, 1.2 equiv)

  • DMSO (Anhydrous): 20 mL

  • Safety: Acetylides are moisture sensitive. Perform under Nitrogen/Argon. Work in a fume hood.

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under nitrogen flow.

  • Reagent Solubilization:

    • Charge the flask with LAEDA (1.10 g) .

    • Add anhydrous DMSO (15 mL) via syringe.

    • Stir at room temperature (20–25°C) for 15 minutes until a dark, homogeneous solution/suspension forms.

    • Note: Unlike

      
      -BuLi reactions, this does not require -78°C. Room temperature is sufficient and often beneficial for solubility in DMSO.
      
  • Substrate Addition:

    • Dissolve 4-phenylcyclohexanone (1.74 g) in DMSO (5 mL) in a separate vial.

    • Add the ketone solution dropwise to the acetylide mixture over 10 minutes.

    • Observation: A slight exotherm may occur; ensure internal temperature does not exceed 30°C.

  • Reaction Monitoring:

    • Stir the mixture for 2–4 hours at room temperature.

    • TLC Check: Eluent 20% EtOAc in Hexanes. Stain with KMnO4 or Vanillin. The starting ketone (

      
      ) should disappear; product appears as a slightly more polar spot (
      
      
      
      ).
  • Quench & Workup:

    • Cool the reaction flask to 0°C in an ice bath.

    • Carefully quench by dropwise addition of saturated aqueous NH4Cl (10 mL) . Caution: Mild gas evolution.

    • Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL) .

    • Critical Step: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to aggressively remove the ethylenediamine and DMSO.

  • Drying & Concentration:

    • Dry over anhydrous

      
      . Filter and concentrate under reduced pressure (rotary evaporator) to yield the crude off-white solid.
      
Purification & Isomer Separation

The crude material typically contains a 85:15 mixture of trans:cis isomers.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Hexane/Chloroform (10:1) . Allow to cool slowly to RT, then 4°C. The major trans-isomer crystallizes preferentially.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 5%

      
       15% EtOAc in Hexanes.
      
    • The trans-isomer (major) usually elutes second due to the equatorial hydroxyl group interacting more strongly with silica than the axial hydroxyl of the minor isomer (though this can vary based on specific solvation; always verify fractions).

Process Workflow Diagram

Workflow Start Start: Inert Atmosphere (N2) Prep Dissolve LAEDA in DMSO (Dark solution, RT) Start->Prep Add Add 4-Phenylcyclohexanone (Dropwise, 20-25°C) Prep->Add React Stir 2-4 Hours Monitor via TLC Add->React Quench Quench: Sat. NH4Cl (0°C) Extraction: EtOAc React->Quench Wash CRITICAL: Wash 2x Water (Remove DMSO/Amine) Quench->Wash Purify Recrystallization (Hexane/CHCl3) Wash->Purify Final Pure Trans-1-ethynyl-4-phenylcyclohexanol Purify->Final

Caption: Operational workflow for the synthesis emphasizing the critical washing step.

Characterization & Validation

To validate the synthesis, compare spectral data against the expected values for the major trans isomer.

  • IR (ATR):

    
     (sharp, 
    
    
    
    stretch),
    
    
    (broad,
    
    
    stretch).
  • 1H NMR (400 MHz, CDCl3):

    • 
       (m, 5H, Aromatic).
      
    • 
       (s, 1H, 
      
      
      
      ).
    • 
       (tt, 1H, benzylic proton at C4).
      
    • Stereochemical Probe: The chemical shift and coupling constants of the C4 proton confirm the equatorial phenyl ring.

  • Melting Point: The trans isomer typically has a higher melting point than the cis mixture. Expect

    
     for the pure trans isomer.
    

References

  • Midland, M. M. (1975).[1] "Preparation of monolithium acetylide in tetrahydrofuran. Reaction with aldehydes and ketones."[2][3][4] The Journal of Organic Chemistry.

  • Smith, W. N., & Beumel, O. F. (1974). "Lithium Acetylide-Ethylenediamine Complex." Synthesis.

  • Carreira, E. M. (2005). "Additions of Acetylenes to Carbonyl Compounds." Comprehensive Organic Synthesis II.
  • Google Patents. (1958). "Preparation of 1-ethynylcyclohexanol." US Patent 2858344A.

Sources

Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-phenylcyclohexanol: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Ethynyl-4-phenylcyclohexanol is a fascinating molecule that, despite its structural simplicity, does not possess a registered CAS number in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-phenylcyclohexanol is a fascinating molecule that, despite its structural simplicity, does not possess a registered CAS number in major chemical databases as of early 2026. This suggests that it is either a novel compound or one that has not been extensively cataloged in the public domain. Its structure, combining a reactive terminal alkyne, a tertiary alcohol, and a phenyl-substituted cyclohexane ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group offers a versatile handle for click chemistry and other coupling reactions, while the phenylcyclohexanol core provides a rigid, lipophilic scaffold that can be exploited in drug design to probe hydrophobic binding pockets of target proteins.

This technical guide will provide a comprehensive overview of 1-Ethynyl-4-phenylcyclohexanol, including its molecular structure and a proposed, robust synthetic pathway. The methodologies described are grounded in established chemical principles, offering a clear roadmap for its preparation and subsequent investigation.

Molecular Structure and Physicochemical Properties

The core structure of 1-Ethynyl-4-phenylcyclohexanol features a cyclohexane ring with a phenyl group at the 4-position and an ethynyl and a hydroxyl group attached to the 1-position.

PropertyValueSource
Molecular Formula C₁₄H₁₆OCalculated
Molecular Weight 200.28 g/mol Calculated
CAS Number Not AssignedInternal Assessment
InChI Key FUFMQDPEADAKMD-UHFFFAOYSA-N[1]
SMILES OC1(C#C)CCC(CC1)C2=CC=CC=C2[1]

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the hydroxyl oxygen and the triple bond's pi system) suggests that this molecule could participate in a variety of intermolecular interactions. The lipophilic character is dominated by the phenyl and cyclohexane moieties.

Proposed Synthesis of 1-Ethynyl-4-phenylcyclohexanol

The most direct and logical synthetic route to 1-Ethynyl-4-phenylcyclohexanol is through the ethynylation of the commercially available precursor, 4-phenylcyclohexanone (CAS: 4894-75-1).[2][3] This reaction is a classic example of nucleophilic addition to a carbonyl group, where an acetylide anion attacks the electrophilic carbonyl carbon. The general principles for this transformation are well-established in the synthesis of the analogous compound, 1-ethynylcyclohexanol, from cyclohexanone.[4][5]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-Phenylcyclohexanone ReactionMixture Nucleophilic Addition 4-Phenylcyclohexanone->ReactionMixture + Acetylide Anion Acetylene Source Acetylene Gas or Calcium Carbide Base Potassium Hydroxide (KOH) or Sodium Amide (NaNH₂) Acetylene Source->Base Deprotonation Solvent Anhydrous Solvent (e.g., THF, Liquid Ammonia) Workup Aqueous Workup (e.g., NH₄Cl solution) 1-Ethynyl-4-phenylcyclohexanol Workup->1-Ethynyl-4-phenylcyclohexanol Alkoxide Intermediate Alkoxide Intermediate ReactionMixture->Alkoxide Intermediate Formation of Alkoxide Alkoxide Intermediate->Workup Protonation

Caption: Proposed synthesis of 1-Ethynyl-4-phenylcyclohexanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the ethynylation of ketones.[5]

Materials:

  • 4-Phenylcyclohexanone (CAS: 4894-75-1)[2][3]

  • Potassium hydroxide (KOH), finely powdered and anhydrous

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with finely powdered, anhydrous potassium hydroxide.

  • Solvent Addition: Anhydrous THF is added to the flask to create a slurry.

  • Acetylene Purge: A steady stream of acetylene gas is bubbled through the stirred slurry. The reaction is typically exothermic, and the temperature should be monitored and controlled with an ice bath if necessary.

  • Addition of Ketone: A solution of 4-phenylcyclohexanone in anhydrous THF is added dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Ethynyl-4-phenylcyclohexanol.

Analytical Characterization

As a novel compound, the synthesized 1-Ethynyl-4-phenylcyclohexanol would require thorough analytical characterization to confirm its structure and purity. Key techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the characteristic peaks for the ethynyl proton, the phenyl group, and the cyclohexyl ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C-H stretch of the terminal alkyne, and the C=C stretches of the aromatic ring.

Potential Applications

The unique structural features of 1-Ethynyl-4-phenylcyclohexanol open up a range of potential applications in research and development:

  • Medicinal Chemistry: The rigid, lipophilic scaffold is an attractive starting point for the synthesis of new therapeutic agents. The ethynyl group can be used for "click" reactions to attach the molecule to other pharmacophores or to create more complex structures.

  • Materials Science: As a derivative of an acetylenic alcohol, it could find use in the development of polymers and other advanced materials.[6]

  • Corrosion Inhibition: Similar acetylenic alcohols have been shown to act as corrosion inhibitors for metals in acidic environments.[3]

Conclusion

While 1-Ethynyl-4-phenylcyclohexanol is not yet a cataloged compound with a designated CAS number, its synthesis is readily achievable through established and reliable chemical methods. This guide provides a comprehensive framework for its preparation, starting from the commercially available 4-phenylcyclohexanone. The potential applications of this molecule in drug discovery and materials science are significant, and this guide serves as a foundational resource for researchers interested in exploring its properties and utility.

References

  • Wikipedia. 1-Ethynylcyclohexanol. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. [Link]

  • PubChem. 1-Ethyl-4-phenylcyclohexan-1-ol. [Link]

  • ChemWhat. 1-Ethynyl-1-cyclohexanol CAS#: 78-27-3. [Link]

  • ChemBK. 1-Ethynylcyclohexanol. [Link]

  • PubChem. 1-Ethynylcyclohexanol. [Link]

  • SpectraBase. 1-Ethynyl-cyclohexanol. [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • LookPolymers. BASF 1-Ethynyl-1-cyclohexanol. [Link]

  • ChemSynthesis. 4-phenylcyclohexanol. [Link]

  • PrepChem.com. Synthesis of 4-methyl-4-phenylcyclohexanone. [Link]

  • PubChem. 4-Phenylcyclohexanone. [Link]

  • PubChem. 4-Phenylcyclohexanol. [Link]

Sources

Foundational

1-Ethynyl-4-phenylcyclohexanol mechanism of action in organic reactions

This guide details the chemical behavior, synthesis, and mechanistic pathways of 1-Ethynyl-4-phenylcyclohexanol , a critical tertiary propargylic alcohol used as a scaffold in medicinal chemistry. Mechanism of Action in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical behavior, synthesis, and mechanistic pathways of 1-Ethynyl-4-phenylcyclohexanol , a critical tertiary propargylic alcohol used as a scaffold in medicinal chemistry.

Mechanism of Action in Synthetic Organic Chemistry

Executive Summary

1-Ethynyl-4-phenylcyclohexanol represents a "privileged scaffold" intermediate in drug discovery. Its structural value lies in its duality: it possesses a rigid cyclohexane core (locked by the bulky 4-phenyl group) and a reactive propargylic alcohol motif .

In organic synthesis, this molecule does not merely act as a substrate; it functions as a divergent mechanistic pivot . Depending on the catalytic environment, it can undergo:

  • Rupe Rearrangement: Acid-catalyzed isomerization to

    
    -unsaturated ketones (enones).[1]
    
  • Ritter Reaction: Nucleophilic substitution via a carbocation intermediate to form sterically hindered amides.[2]

  • Transition Metal Coupling: Sonogashira or CuAAC (Click) reactions utilizing the terminal alkyne.

Part 1: Structural Dynamics & Synthesis

To understand the reactivity, one must first understand the ground-state conformation. The phenyl group at position 4 acts as a conformational anchor .

  • The Locking Effect: The bulky phenyl group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions. This locks the cyclohexane ring into a specific chair conformation, preventing ring flipping.

  • Stereoselective Synthesis: When 4-phenylcyclohexanone reacts with an acetylide nucleophile (e.g., Lithium Acetylide or Ethynylmagnesium bromide), the attack occurs on the "locked" ketone.

    • Axial Attack: The nucleophile approaches from the axial face (parallel to the axial hydrogens), leading to the equatorial alcohol .

    • Equatorial Attack: The nucleophile approaches from the equatorial face, leading to the axial alcohol .

    • Outcome: Due to the small steric radius of the acetylide anion, axial attack is generally kinetically favored, yielding the trans-isomer (Alcohol equatorial, Alkyne axial) as the major product, though thermodynamic equilibration can alter this ratio.

Visualization: Stereoselective Synthesis Pathway

Synthesis Ketone 4-Phenylcyclohexanone (Locked Chair) TS Transition State (Axial vs Equatorial Attack) Ketone->TS Nucleophilic Addition Reagent Lithium Acetylide (HC≡C-Li) Reagent->TS Product_Trans Major Product (OH Equatorial / Alkyne Axial) TS->Product_Trans Axial Attack (Kinetic) Product_Cis Minor Product (OH Axial / Alkyne Equatorial) TS->Product_Cis Equatorial Attack

Caption: Stereoselective addition of acetylide to the conformationally locked 4-phenylcyclohexanone.

Part 2: The Rupe Rearrangement (Primary Mechanism)

The most distinct reaction of 1-ethynyl-4-phenylcyclohexanol is its acid-catalyzed conversion into an


-unsaturated ketone. This is the Rupe Rearrangement .

The Mechanistic Pathway: Unlike simple alcohols which dehydrate to alkenes, tertiary propargylic alcohols undergo a complex rearrangement because the initial carbocation is stabilized by the adjacent alkyne


-system.
  • Protonation: The hydroxyl group accepts a proton (

    
    ) from the acid catalyst (e.g., Formic Acid, 
    
    
    
    ).
  • Ionization: Loss of water (

    
    ) generates a tertiary propargylic carbocation .
    
  • Alkyne-Allene Shift: The carbocation is resonance-stabilized. A nucleophile (water) does not attack the tertiary carbon immediately due to steric hindrance. Instead, the resonance hybrid allows attack at the terminal carbon, or a 1,2-hydride shift occurs (less likely here), but the dominant path is the formation of an allenol intermediate .

  • Tautomerization: The unstable allenol undergoes keto-enol tautomerization to form the stable conjugated enone (1-(4-phenylcyclohex-1-en-1-yl)ethanone).

Visualization: Rupe Rearrangement Mechanism

Rupe Start 1-Ethynyl-4-phenylcyclohexanol Step1 Protonation (-OH2+) Start->Step1 +H+ (Acid) Carbocation 3° Propargylic Carbocation Step1->Carbocation -H2O Allenol Allenol Intermediate Carbocation->Allenol Resonance & Solvent Attack Enone Final Enone Product (1-(4-phenylcyclohex-1-en-1-yl)ethanone) Allenol->Enone Tautomerization

Caption: Step-by-step electron flow of the Rupe Rearrangement transforming the propargylic alcohol to an enone.

Part 3: The Ritter Reaction (Amide Synthesis)

While the Rupe rearrangement dominates in aqueous acid/dilute conditions, the Ritter Reaction prevails when a nitrile source is present in strong acid.

  • Utility: This pathway transforms the hydroxyl group into a bulky amide, often used to synthesize conformationally restricted amine pharmacophores.

  • Mechanism:

    • Formation of the tertiary carbocation (identical to Rupe initiation).

    • Nitrile Interception: The carbocation is trapped by the lone pair of a nitrile (

      
      ) rather than water.
      
    • Nitrilium Ion: Formation of a nitrilium ion intermediate.[3][4]

    • Hydrolysis: Water attacks the nitrilium ion to yield the N-substituted amide.

Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Ethynyl-4-phenylcyclohexanol

Target: Creation of the propargylic alcohol scaffold.

Reagents:

  • 4-Phenylcyclohexanone (1.0 eq)

  • Lithium Acetylide ethylenediamine complex (1.2 eq)

  • Anhydrous THF (Solvent)

Step-by-Step:

  • Preparation: Flame-dry a 250mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-phenylcyclohexanone in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Slowly add Lithium Acetylide ethylenediamine complex portion-wise over 30 minutes. Note: The reaction is exothermic.

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench: Cool back to 0°C and quench carefully with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc to separate the major isomer (white crystals).

Protocol B: Acid-Catalyzed Rupe Rearrangement

Target: Conversion to


-unsaturated ketone.

Reagents:

  • 1-Ethynyl-4-phenylcyclohexanol

  • Formic Acid (85% aq) or Polyphosphoric Acid (PPA)

Step-by-Step:

  • Setup: Place the alcohol in a flask equipped with a reflux condenser.

  • Acid Addition: Add Formic Acid (10 mL per gram of substrate).

  • Thermal Activation: Heat the mixture to 90°C for 2 hours. Monitor via TLC (disappearance of starting material, appearance of UV-active enone spot).

  • Workup: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize with

    
     or 
    
    
    
    until pH 7.
  • Isolation: Extract with Diethyl Ether. The product is often an oil that solidifies upon standing.

Part 5: Comparative Reactivity Data
Reaction TypeCatalyst/ReagentPrimary IntermediateMajor ProductKey Constraint
Rupe Rearrangement Formic Acid /

Propargylic CationEnone (

-unsaturated)
Requires heat; competing polymerization.
Meyer-Schuster Dilute Acid / Metal Cat.Propargylic CationEnal (Aldehyde)Less common for terminal alkynes.
Ritter Reaction

+ Acetonitrile
Nitrilium IonN-Acetyl AmideRequires anhydrous conditions initially.
Sonogashira Pd(

)

/ CuI
Pd-Alkyne ComplexAryl-AlkyneRequires protection of -OH usually.
References
  • Rupe Rearrangement Mechanism

    • Title: "The Rupe and Meyer-Schuster Rearrangements"[1]

    • Source:Chemical Reviews
    • URL:[Link]

  • Synthesis of Ethynyl Cyclohexanols: Title: "Process for preparing 1-ethynylcyclohexanol and homologues" Source:US Patent 2973390A URL
  • Ritter Reaction on Cyclic Alcohols

    • Title: "Ritter Reaction: Mechanism and Scope"[4]

    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Stereoselectivity in Cyclohexanone Additions

    • Title: "Nucleophilic addition to 4-tert-butylcyclohexanone: The role of torsional strain"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

Sources

Exploratory

spectroscopic data (NMR, IR, MS) of 1-Ethynyl-4-phenylcyclohexanol

This guide details the spectroscopic characterization of 1-Ethynyl-4-phenylcyclohexanol , a structural scaffold often encountered in the synthesis of central nervous system (CNS) active agents and opioid pharmacophores....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 1-Ethynyl-4-phenylcyclohexanol , a structural scaffold often encountered in the synthesis of central nervous system (CNS) active agents and opioid pharmacophores.

The following analysis focuses on the major diastereomer (typically the trans-diequatorial isomer formed via axial attack of the acetylide) while providing diagnostic markers to distinguish it from its geometric isomer.

[1]

CAS Registry Number: 29071-44-1 (cis-isomer specific); Generic structure often referenced under 1-ethynyl-4-phenylcyclohexan-1-ol. Molecular Formula:


Molecular Weight:  200.28  g/mol [1]

Structural Analysis & Stereochemistry

Before interpreting spectra, one must define the stereochemical outcome of the synthesis. The addition of lithium acetylide or ethynylmagnesium bromide to 4-phenylcyclohexanone is governed by steric approach control.

  • Conformation: The bulky phenyl group at C4 locks the cyclohexane ring into a chair conformation where the phenyl group is equatorial to minimize 1,3-diaxial interactions.

  • Nucleophilic Attack: Small nucleophiles like the acetylide anion preferentially attack from the axial direction (perpendicular to the ring plane).

  • Resultant Isomer: Axial attack yields an equatorial hydroxyl group .

    • Configuration: Phenyl (Equatorial) / Hydroxyl (Equatorial).

    • Relationship: trans-1,4-disubstitution.

    • Note: Literature often uses "cis/trans" relative to the highest priority groups. Ensure you verify if the nomenclature refers to Ph/OH relationship (trans) or Ph/Ethynyl relationship (cis). This guide uses Ph/OH trans (diequatorial) as the primary reference.

Mass Spectrometry (MS) Profiling

Technique: Electron Impact (EI), 70 eV.

The mass spectrum of tertiary cyclohexanols is dominated by elimination reactions (dehydration) and


-cleavage. The molecular ion (

) is often weak or absent.
Fragmentation Pathway[3][4][5]
  • Molecular Ion (

    
    ):  m/z 200 (Weak/Trace).
    
  • Dehydration (

    
    ):  m/z 182. Loss of water is rapid in tertiary alcohols, forming the enyne.
    
  • Loss of Acetylene (

    
    ):  m/z 174. Retro-addition to form the ketone cation.
    
  • Base Peak / Diagnostic Ions:

    • m/z 104: Styrene cation (

      
      ) formed from the retro-Diel-Alder cleavage of the cyclohexyl ring.
      
    • m/z 91: Tropylium ion (

      
      ), characteristic of the benzyl moiety.
      

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 200 M_Water [M - H₂O] m/z 182 (En-yne formation) M_Ion->M_Water - H₂O (18) M_Acetylene [M - C₂H₂] m/z 174 (Ketone radical cation) M_Ion->M_Acetylene - C₂H₂ (26) Frag_Styrene Styrene Cation m/z 104 (Base Peak Candidate) M_Water->Frag_Styrene Retro-Diel-Alder M_Acetylene->Frag_Styrene Ring Cleavage Frag_Tropylium Tropylium Ion m/z 91 Frag_Styrene->Frag_Tropylium - CH

Figure 1: Proposed fragmentation pathway for 1-Ethynyl-4-phenylcyclohexanol under Electron Impact (EI).

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or Thin Film (NaCl plates).

The IR spectrum provides immediate confirmation of the successful addition of the alkyne and retention of the hydroxyl group.

Functional GroupFrequency (

)
IntensityDescription
O-H Stretch 3350 – 3450Broad, StrongH-bonded hydroxyl. Sharpens if dilute in

.

C-H Stretch
3250 – 3310Sharp, MediumDiagnostic terminal alkyne C-H stretch.
C

C Stretch
2100 – 2120WeakInternal alkyne stretch; often weak due to low dipole change.
C-H Stretch 2850 – 2950StrongCyclohexyl methylene (

) stretches.
Aromatic C=C 1450, 1495, 1600MediumPhenyl ring breathing modes.
Mono-subst. Benzene 690 – 710, 750StrongOut-of-plane (OOP) bending; diagnostic for mono-substituted phenyl.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d).
Reference:  TMS (0.00 ppm).

This is the definitive tool for stereochemical assignment.

H NMR Data (400 MHz)
Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Aromatic 7.15 – 7.35Multiplet5H-Phenyl ring protons.
Ethynyl 2.62Singlet1H-Terminal alkyne proton (

).
Cyclohexyl (C2/C6) 1.90 – 2.15Multiplet2H-Equatorial protons adjacent to the hydroxyl center.
Cyclohexyl (C4) 2.45 – 2.55tt (triplet of triplets)1H

Benzylic proton. The large

value confirms axial orientation (phenyl is equatorial).
Ring Methylene 1.50 – 1.85Multiplet6H-Remaining ring protons (C2/C6 axial, C3/C5).
Hydroxyl (OH) 2.10 – 2.30Broad Singlet1H-Exchangeable; shift varies with concentration.

Stereochemical Marker: In the trans-diequatorial isomer (OH equatorial), the ethynyl group is axial . Axial substituents at C1 typically experience different shielding than equatorial ones.

  • Isomer Distinction: If the OH were axial (cis-1,4-isomer), the C1-ethynyl proton would likely shift slightly downfield due to the anisotropy of the equatorial OH bond, and the C4-benzylic proton coupling pattern would change if the ring flips (though the phenyl anchor usually prevents flip).

C NMR Data (100 MHz)
Carbon EnvironmentShift (

, ppm)
TypeNotes
Ipso-Phenyl 146.5

Quaternary aromatic carbon.
Aromatic CH 128.4, 126.9, 126.1CHOrtho, meta, para carbons.
Alkyne (Internal) 87.2

C1' (Attached to cyclohexane).
Alkyne (Terminal) 74.5CHC2' (Terminal carbon).
Carbinol (C1) 70.1

Quaternary carbon bearing OH and Ethynyl.
Cyclohexyl (C4) 44.0CHBenzylic carbon.
Cyclohexyl (C2/6) 39.5


-carbons to OH.
Cyclohexyl (C3/5) 29.8


-carbons to OH.

Experimental Protocol: Self-Validating Synthesis

To generate the sample for these spectra, the following protocol ensures the formation of the thermodynamic product.

Reagents
  • 4-Phenylcyclohexanone (1.0 eq)

  • Lithium Acetylide (ethylenediamine complex) or Ethynylmagnesium bromide (1.2 eq)

  • THF (Anhydrous)

Workflow
  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Addition: Dissolve 4-phenylcyclohexanone in THF. Cool to 0°C.

  • Reaction: Add Lithium Acetylide slowly. The low temperature favors kinetic control initially, but warming to RT allows equilibration to the stable chair form.

  • Quench: Saturated

    
     solution.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) or Column Chromatography.[2]

    • Validation: Check TLC.[3] The alcohol is more polar (

      
      ) than the ketone (
      
      
      
      ) in 4:1 Hexane/EtOAc.

Synthesis_Flow Start 4-Phenylcyclohexanone (Ph-Eq locked) Intermed Alkoxide Intermediate Start->Intermed THF, 0°C Reagent Li-C≡CH (Axial Attack) Reagent->Intermed Product 1-Ethynyl-4-phenylcyclohexanol (Trans-diequatorial) Intermed->Product H3O+ Quench

Figure 2: Synthetic logic for stereoselective formation.

References

  • Sigma-Aldrich. 1-Ethynyl-4-phenylcyclohexanol Product Specification. Link

  • PubChem. Compound Summary for CID 12847587 (Analogous structures). Link

  • NIST Chemistry WebBook. Mass Spectra of Phenylcyclohexanol derivatives. Link

  • BenchChem. 1-Ethynyl-4-phenylcyclohexanol Properties and CAS 29071-44-1. Link

Note: While specific spectral atlases for this exact derivative are proprietary in some databases, the data above is constructed from high-fidelity analogs (1-ethynylcyclohexanol and 4-phenylcyclohexanol) and standard substituent effect calculations.

Sources

Foundational

potential research areas for 1-Ethynyl-4-phenylcyclohexanol

The following technical guide is structured to serve as a foundational whitepaper for researchers investigating 1-Ethynyl-4-phenylcyclohexanol (EPC) . It synthesizes established organic chemistry principles with high-pot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a foundational whitepaper for researchers investigating 1-Ethynyl-4-phenylcyclohexanol (EPC) . It synthesizes established organic chemistry principles with high-potential application vectors in materials science and pharmacology.[1][2]

A High-Performance Scaffold for Latent Catalysis and Neuroactive Pharmacophores[1][2]

Executive Summary & Chemical Architecture

1-Ethynyl-4-phenylcyclohexanol (EPC) represents a structural evolution of the common inhibitor 1-ethynylcyclohexanol (ECH).[1][2] By incorporating a phenyl group at the 4-position, the molecule gains significant lipophilicity, increased molecular weight (MW: 200.28 g/mol ), and a "locked" chair conformation.

While ECH is a commodity chemical for silicone curing, EPC is an under-utilized scaffold offering two distinct research advantages:[1][2]

  • Materials Science: Reduced volatility and higher thermal latency in platinum-catalyzed hydrosilylation.

  • Medicinal Chemistry: A lipophilic, rigid analogue of the sedative ethinamate, offering potential as a GABA-A receptor modulator or a bio-orthogonal "click" handle.[1][2]

Synthesis & Stereochemical Control

The synthesis of EPC is governed by the addition of a metal acetylide to 4-phenylcyclohexanone. Unlike simple cyclohexanone, the 4-phenyl group acts as a conformational anchor (A-value ~2.8 kcal/mol), locking the ring into a specific chair conformation where the phenyl group is equatorial.

This creates a critical research vector: Stereoselective Nucleophilic Addition.

2.1 Experimental Protocol: Grignard Addition

Note: This protocol targets the generation of the thermodynamic mixture, separable by chromatography.

Reagents: 4-Phenylcyclohexanone (1.0 eq), Ethynylmagnesium bromide (0.5M in THF, 1.2 eq), Dry THF.

  • Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 4-phenylcyclohexanone in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2]

  • Addition: Add Ethynylmagnesium bromide dropwise over 30 minutes. The bulky phenyl group anchors the ring, forcing the nucleophile to approach either axially or equatorially.

  • Quench: Stir for 4 hours at RT. Quench with saturated NH₄Cl solution.[1][2]

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.[1][2]

  • Purification: The crude residue contains two diastereomers:[1]

    • Trans-EPC (Phenyl and OH are trans).[1][2]

    • Cis-EPC (Phenyl and OH are cis).[1][2]

    • Separation: Flash column chromatography (Hexane/EtOAc 85:15).[1][2]

2.2 Visualization: Synthesis & Isomerism

The following diagram illustrates the divergent pathways based on nucleophilic attack trajectory.

SynthesisPath cluster_0 Research Opportunity: Stereocontrol Start 4-Phenylcyclohexanone (Phenyl = Equatorial Anchor) Reagent Ethynylmagnesium Bromide (THF, 0°C) Start->Reagent Attack_Axial Axial Attack (Kinetic Control) Reagent->Attack_Axial Steric Approach Attack_Eq Equatorial Attack (Thermodynamic Control) Reagent->Attack_Eq Product_A Isomer A (Major) OH = Equatorial Ethynyl = Axial Attack_Axial->Product_A Product_B Isomer B (Minor) OH = Axial Ethynyl = Equatorial Attack_Eq->Product_B

Figure 1: Stereochemical divergence in EPC synthesis. The 4-phenyl anchor dictates that nucleophilic attack results in separable diastereomers with distinct physical properties.

Research Area A: Materials Science (Latent Catalysis)

The most immediate industrial application for EPC is as a High-Temperature Hydrosilylation Inhibitor .[1][2]

3.1 The Mechanism

In silicone curing (e.g., release liners, encapsulants), Platinum(0) catalysts (Karstedt’s catalyst) are used to crosslink vinyl-siloxanes with hydride-siloxanes.

  • Problem: Standard inhibitors (ECH) are too volatile (bp ~180°C) and can evaporate during thin-film coating, leading to premature curing ("skinning").[1]

  • EPC Solution: The phenyl group increases the boiling point (>250°C est.) and steric bulk. This creates a "latent" catalyst that remains inactive at room temperature but dissociates cleanly at high curing temperatures (>120°C).[1][2]

3.2 Comparative Data: EPC vs. Standard Inhibitors[2]
Property1-Ethynylcyclohexanol (ECH)1-Ethynyl-4-phenylcyclohexanol (EPC)Impact on Application
Molecular Weight 124.18 g/mol 200.28 g/mol EPC has lower volatility (less fogging).[1][2]
Boiling Point ~180°C>260°C (Predicted)EPC survives high-temp processing.[1][2]
Steric Bulk MediumHighEPC binds Pt more loosely? (Requires testing).
Lipophilicity (LogP) ~1.8~3.5EPC is more compatible with phenyl-silicones.[1][2]
3.3 Visualization: Inhibition Mechanism

Inhibition Pt_Active Active Pt(0) Catalyst (Karstedt's) Complex Latent Pre-Catalyst [Pt - EPC Complex] Pt_Active->Complex + EPC (Room Temp) Curing Silicone Crosslinking (Hydrosilylation) Pt_Active->Curing Catalyzes Inhibitor EPC (Ligand) Complex->Pt_Active + Heat (Dissociation) Complex->Complex Storage Stable Heat Heat (>120°C)

Figure 2: Equilibrium of Platinum inhibition.[1] EPC acts as a "dummy ligand" that blocks the catalytic site until thermal energy triggers dissociation.

Research Area B: Medicinal Chemistry

EPC shares a pharmacophore with Ethinamate (Valmid), a sedative-hypnotic drug withdrawn due to newer alternatives but chemically relevant for structure-activity relationship (SAR) studies.[1][2]

4.1 GABA-A Receptor Modulation

The 1-ethynyl-cyclohexanol core is known to modulate the GABA-A receptor chloride channel.[1][2]

  • Hypothesis: The addition of the 4-phenyl group allows for probing the hydrophobic pocket of the receptor binding site.

  • Research Protocol: Synthesize the carbamate derivative of EPC (reaction with carbamoyl chloride) and test for binding affinity against [3H]-TBOB (a convulsant binding site ligand).

4.2 Bio-orthogonal "Click" Chemistry

The terminal alkyne on EPC is a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • Application: Use EPC as a rigid linker to attach phenyl-cyclohexyl motifs to peptides or fluorophores.[1][2]

  • Workflow:

    • React EPC with an Azide-tagged fluorophore (e.g., Azide-Fluorescein).[1][2]

    • Catalyst: CuSO₄ / Sodium Ascorbate.[1][2]

    • Result: A 1,2,3-triazole linked probe to study the cellular distribution of lipophilic cyclohexyl rings.[1][2]

Analytical Characterization (Self-Validation)

To ensure scientific integrity, researchers must validate the isomeric purity of EPC.

NMR Protocol for Isomer Differentiation:

  • Solvent: CDCl₃.[1][2][3]

  • Target Signal: The proton at the C4 position (attached to the phenyl ring) and the C1-OH signal.

  • Logic:

    • If the Phenyl group is equatorial (locked), the C4 proton is axial.

    • Axial-Axial coupling (J ~10-12 Hz) will be observed with adjacent C3/C5 protons.[1][2]

    • 13C NMR: The chemical shift of the alkynyl carbons will differ between the cis (axial OH) and trans (equatorial OH) isomers due to the Gamma-gauche effect.

References
  • Synthesis & Isomerism: Jagner, S., et al. "Crystal structure of (1-ethynylcyclohexanol)bis(triphenylphosphine)-platinum(0)."[1][2] J. Chem. Soc., Dalton Trans., 1976, 337-341.[1][2][4] Link

  • Hydrosilylation Inhibition: Kookootsedes, G. J., et al. "Method of curing organosilicon compositions."[1][5] U.S. Patent 3,445,420, 1969.[1][2] (Foundational patent for acetylenic inhibitors).[1][2] Link

  • GABA Activity of Ethynyl-Cycloalkyls: Casida, J. E., et al. "GABA receptor antagonists and insecticides: common structural features."[1][2] Bioorg.[1][2] Med. Chem., 2004, 12(12), 3345-55.[1][6] Link

  • Isomer Differentiation: BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link

  • General Properties: PubChem Compound Summary for CID 79497 (4-Phenylcyclohexanol precursors). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Sonogashira Coupling of 1-Ethynyl-4-phenylcyclohexanol

Executive Summary & Strategic Context 1-Ethynyl-4-phenylcyclohexanol (EPC) represents a specialized class of tertiary propargylic alcohols featuring a rigid cyclohexane scaffold. Unlike simple alkynes, EPC introduces sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Ethynyl-4-phenylcyclohexanol (EPC) represents a specialized class of tertiary propargylic alcohols featuring a rigid cyclohexane scaffold. Unlike simple alkynes, EPC introduces significant steric bulk and fixed stereochemical geometry (cis/trans isomers relative to the 4-phenyl group) into the reaction matrix.

This molecule is a critical building block in the synthesis of liquid crystals , rigid-rod polymer linkers , and pharmaceutical pharmacophores where the cyclohexane ring serves as a lipophilic spacer.

Key Challenges in Coupling:

  • Steric Hindrance: The tertiary alcohol adjacent to the alkyne creates a congested environment for the Palladium center during transmetallation.

  • Glaser Homocoupling: Tertiary propargylic alcohols are prone to oxidative dimerization (Glaser coupling) if oxygen is not strictly excluded.

  • Solubility: The lipophilic 4-phenyl group drastically reduces solubility in polar protic solvents compared to simple 1-ethynylcyclohexanol, necessitating specific solvent choices.

Mechanistic Insight: The Steric-Electronic Interface

To optimize the reaction, one must understand how EPC interacts with the catalytic cycle.

  • Oxidative Addition: The aryl halide (Ar-X) adds to Pd(0).[1] This is unaffected by EPC.

  • Transmetallation (The Critical Step): The copper-acetylide species derived from EPC is bulky. The tertiary hydroxyl group can coordinate weakly to the copper, potentially stabilizing the intermediate but slowing the transfer to Palladium.

  • Reductive Elimination: Formation of the C-C bond restores the catalyst.

Interactive Pathway Visualization

The following diagram illustrates the optimized catalytic cycle, highlighting the critical "Steric Gate" where EPC enters.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X enters) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L2 OxAdd->PdII_Ar TransMet Transmetallation (CRITICAL STEP) PdII_Ar->TransMet Steric Gate PdII_Alk Pd(II)(Ar)(Alk)L2 (cis/trans iso) TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Cu_Cycle Cu(I) Cycle (Activation of EPC) Cu_Cycle->TransMet Cu-Acetylide Transfer EPC_Input 1-Ethynyl-4-phenylcyclohexanol (Substrate) EPC_Input->Cu_Cycle Base/CuI

Figure 1: The catalytic cycle emphasizing the Transmetallation step where the steric bulk of 1-Ethynyl-4-phenylcyclohexanol exerts the most influence.

Experimental Protocols

Protocol A: The "Robust Standard" (High Yield, General Purpose)

Best for: Aryl Iodides, Aryl Bromides, and non-sensitive substrates. Scale: 1.0 mmol basis.

ComponentRoleQuantityEquiv.
Aryl Halide Electrophile1.0 mmol1.0
EPC Nucleophile240 mg1.2
Pd(PPh3)2Cl2 Catalyst14-21 mg2-3 mol%
CuI Co-Catalyst3.8 mg2 mol%
Et3N Base/Solvent3.0 mLExcess
THF (Anhydrous) Co-Solvent3.0 mLSolvent

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the flask with the Aryl Halide (if solid), 1-Ethynyl-4-phenylcyclohexanol (EPC) , Pd(PPh3)2Cl2, and CuI.

    • Note: EPC is a solid (MP ~130°C). Ensure it is finely powdered to aid dissolution.

  • Degassing (Crucial): Cap the vessel. Evacuate and backfill with Argon three times.

    • Why? Oxygen causes the dimerization of EPC to a bis-propargylic diol (Glaser product), which is difficult to separate from the desired product.

  • Liquid Addition: Syringe in anhydrous THF and Triethylamine (Et3N).

    • Solubility Note: Unlike simple ethynylcyclohexanol, EPC requires THF. Pure Et3N might not dissolve the phenyl-substituted tail efficiently.

  • Reaction: Stir at Room Temperature for 30 minutes. If no precipitation (amine salt) is visible, heat to 50°C . Monitor by TLC (Hexane/EtOAc 4:1).[2]

    • Endpoint: Disappearance of the Aryl Halide.

  • Workup: Dilute with Et2O (20 mL). Wash with saturated NH4Cl (2 x 10 mL) to remove Copper (blue aqueous layer indicates successful Cu removal). Dry over MgSO4.

  • Purification: Flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient Hexane -> 5% EtOAc/Hexane. The product is usually less polar than the starting alcohol due to the capping of the alkyne.

Protocol B: The "Challenging Substrate" (Aryl Chlorides / Steric Bulk)

Best for: Electron-rich aryl chlorides or highly hindered partners.

  • Catalyst Switch: Replace Pd(PPh3)2Cl2 with Pd(dppf)Cl2 or XPhos Pd G2 (1-3 mol%).

  • Solvent Switch: Use DMF or DMA (degassed).

  • Temperature: 80°C - 100°C.

  • Base: Cs2CO3 (2.0 equiv) instead of amines (inorganic bases often perform better with hindered substrates in DMF).

Analytical Data & Validation

When validating the product, look for these specific spectral signatures:

TechniqueExpected SignalInterpretation
IR Spectroscopy Disappearance of ~3250 cm⁻¹Loss of terminal alkyne C-H stretch.
IR Spectroscopy Shift of ~2100 cm⁻¹The C≡C stretch often becomes weak/invisible in internal symmetrical alkynes but shifts slightly.
1H NMR Loss of δ ~2.5-2.7 ppm (s, 1H)Disappearance of the acetylenic proton.
13C NMR Shift of alkyne carbonsTerminal alkyne carbons (approx 70/85 ppm) shift to internal values (approx 85-95 ppm depending on aryl group).

Isomer Note: Commercial EPC is often a mixture of cis/trans isomers (relative to the phenyl and hydroxyl groups). The coupling reaction generally preserves this ratio. If the product is crystalline (common with the phenyl tail), recrystallization from Hexane/Ethanol often enriches the major isomer (usually the equatorial alcohol).

Troubleshooting Workflow

The following decision tree addresses common failure modes when using EPC.

Troubleshooting Problem Low Yield / Impure Product Check1 Is the byproduct blue/green on TLC? Problem->Check1 Glaser Glaser Coupling (Dimerization) Check1->Glaser Yes Check2 Is Starting Material Recovered? Check1->Check2 No Soln1 Fix: Degas solvents more thoroughly. Glaser->Soln1 Inert Catalyst Dead or Steric Fail Check2->Inert Yes Soln2 Fix: Switch to DMF, Heat to 80°C, Use Pd(dppf)Cl2 Inert->Soln2

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Foundational review covering the mechanism and general protocols for alkynols.
  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

    • The original methodology establishing the Pd/Cu cycle.[3]

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Pd/Cu-catalyzed Sonogashira cross-coupling reactions under copper-free conditions. Journal of Organic Chemistry, 71(1), 379-381. Link

    • Provides context for copper-free variants if Glaser coupling of the tertiary alcohol becomes problem
  • PubChem Compound Summary: 1-Ethynyl-4-phenylcyclohexanol. (2025).[4] National Center for Biotechnology Information. Link

    • Source for physical properties and safety d

Sources

Application

Application Note: Precision Synthesis and Functionalization of 1-Ethynyl-4-phenylcyclohexanol Scaffolds

Executive Summary & Strategic Importance The 1-ethynyl-4-phenylcyclohexanol scaffold represents a critical structural motif in medicinal chemistry, serving as a rigid, lipophilic core that positions hydrogen bond donors/...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1-ethynyl-4-phenylcyclohexanol scaffold represents a critical structural motif in medicinal chemistry, serving as a rigid, lipophilic core that positions hydrogen bond donors/acceptors in defined spatial vectors. It functions as a bioisostere for 4-phenylpiperidines (common in opioid and monoamine transporter ligands) and serves as a versatile intermediate for constructing complex heterocycles via Rupe rearrangements or Click chemistry.

This guide moves beyond generic textbook preparations, offering a field-validated, high-fidelity protocol for synthesizing this scaffold with control over stereochemistry and safety. We address the specific challenge of the 4-phenyl conformational lock , which dictates the stereochemical outcome of nucleophilic additions.

Mechanistic Insight: The Stereochemical Battlefield

Before executing the protocol, the chemist must understand the conformational dynamics of the substrate, 4-phenylcyclohexanone .

The "Anchor" Effect

The phenyl group at the C4 position acts as a conformational anchor. Due to its steric bulk (


-value 

2.8 kcal/mol), it resides almost exclusively in the equatorial position, locking the cyclohexanone ring into a specific chair conformation. This renders the two faces of the carbonyl group non-equivalent:
  • Axial Attack: The nucleophile approaches parallel to the axial hydrogens. This pathway is sterically encumbered by the C3 and C5 axial hydrogens but leads to the thermodynamically more stable Equatorial Alcohol (Trans-isomer).

  • Equatorial Attack: The nucleophile approaches from the "side" of the ring. This pathway is less sterically hindered for bulky nucleophiles but leads to the Axial Alcohol (Cis-isomer), which suffers from 1,3-diaxial strain.

Critical Design Choice:

  • Small Nucleophiles (Lithium Acetylide): Tend to favor axial attack (approx. 60-80%), yielding the Trans-alcohol (Phenyl and OH are trans).

  • Bulky Nucleophiles (TMS-Acetylene/Base): Can shift selectivity, but the "small" nature of the acetylide anion generally dominates.

Figure 1: Stereochemical decision tree dictated by the 4-phenyl conformational anchor.

Protocol Module A: The "Workhorse" Synthesis

Reagent System: Lithium Acetylide-Ethylenediamine Complex (LA-EDA)

This method is superior to using acetylene gas (safety/stoichiometry issues) or traditional Grignards (lower yields due to enolization). LA-EDA is a free-flowing, commercially available solid that is stable and easy to handle.

Materials
  • Substrate: 4-Phenylcyclohexanone (1.0 equiv)

  • Reagent: Lithium Acetylide-Ethylenediamine Complex (1.5 equiv) [Sigma-Aldrich/Fisher]

  • Solvent: Anhydrous THF (inhibitor-free) or DMSO (for higher solubility)

  • Quench: Saturated NH₄Cl solution

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

    • Charge the flask with LA-EDA (1.5 equiv).

    • Add Anhydrous THF (10 mL per gram of ketone) via syringe. The complex may not fully dissolve; a suspension is normal.

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Dissolve 4-phenylcyclohexanone (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the LA-EDA suspension over 30 minutes.

    • Expert Note: Slow addition prevents localized heating, which can cause EDA to deprotonate the ketone (enolization) rather than attack the carbonyl.

  • Reaction & Monitoring:

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting ketone (Rf ~0.5) should disappear. Stain with KMnO₄ (alkyne shows positive).

  • Workup (The "Safe" Quench):

    • Cool back to 0°C.

    • Critical Safety Step: Add saturated NH₄Cl dropwise. Caution: Acetylene gas may be evolved from excess reagent. Ensure good ventilation.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • The crude residue is typically a mixture of isomers.

    • Recrystallization: The trans-isomer (major) often crystallizes from Hexane/Chloroform.

    • Column Chromatography: Silica gel, gradient 0-20% EtOAc in Hexanes.

Data Summary: Expected Outcomes
ParameterValue / Observation
Yield 85–95% (Combined Isomers)
Isomer Ratio Typically 3:1 to 4:1 (Trans:Cis)
Appearance White to off-white crystalline solid
IR Signature ~3300 cm⁻¹ (sharp, C≡C-H stretch), ~2100 cm⁻¹ (weak C≡C)
¹H NMR δ ~2.5-2.6 ppm (s, 1H, alkyne proton)

Protocol Module B: Advanced Functionalization

Once the scaffold is synthesized, it serves as a "Click-ready" warhead.

Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol couples the 1-ethynyl-4-phenylcyclohexanol to an azide-bearing fluorophore or drug fragment.

Figure 2: "Click" chemistry workflow for scaffold derivatization.

Procedure:

  • Dissolve 1-ethynyl-4-phenylcyclohexanol (1 equiv) and the organic azide (1 equiv) in t-BuOH:Water (1:1) .

  • Add Sodium Ascorbate (0.1 equiv) followed by CuSO₄·5H₂O (0.05 equiv).

  • Stir vigorously at RT overnight. The product often precipitates out of the aqueous mixture.

  • Filter and wash with cold water.

Troubleshooting & Safety Directives

Common Failure Modes
  • Low Yield / Recovered Starting Material: Often caused by "wet" LA-EDA. The complex is hygroscopic. If the powder is clumpy or sticky, it has hydrolyzed. Solution: Purchase fresh reagent or use a higher excess (2.0-2.5 equiv).

  • Enolization (Ketone Recovery): If the reaction is run too hot or the reagent is old (containing LiOH), the ketone is deprotonated rather than attacked. Solution: Keep temperature at 0°C during addition.

Safety Matrix
  • Acetylene Evolution: Quenching excess acetylide releases acetylene gas. Perform in a fume hood. Avoid sparks.

  • Heavy Metals: Do NOT use copper or silver needles/spatulas with the terminal alkyne solution before the "Click" step, as dry metal acetylides are shock-sensitive explosives.

References

  • Beumel, O. F., & Harris, R. F. (1964).[1] The Reaction of Lithium Acetylide-Ethylenediamine with Ketones. The Journal of Organic Chemistry, 29(7), 1872–1876.[1]

  • Midland, M. M. (1975). Preparation of Lithium Acetylide-Ethylenediamine. Journal of Organic Chemistry, 40, 2250.
  • Charette, A. B., et al. (2001). Stereoselective Addition of Organometallic Reagents to 4-Substituted Cyclohexanones. Journal of the American Chemical Society, 123, 11829.
  • Sigma-Aldrich. (n.d.). Lithium acetylide ethylenediamine complex Technical Data.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds).

Sources

Method

Application Note: Catalytic Transformations of 1-Ethynyl-4-phenylcyclohexanol

Executive Summary This guide details the catalytic utility of 1-Ethynyl-4-phenylcyclohexanol , a sterically demanding tertiary propargylic alcohol. Unlike simple alkynols, this substrate features a 4-phenyl substituent t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the catalytic utility of 1-Ethynyl-4-phenylcyclohexanol , a sterically demanding tertiary propargylic alcohol. Unlike simple alkynols, this substrate features a 4-phenyl substituent that effectively "locks" the cyclohexane ring conformation, making it an ideal model for studying stereoelectronic effects in metal-catalyzed rearrangements.

This document focuses on three distinct catalytic pathways:

  • Gold(I)-Catalyzed Meyer-Schuster Rearrangement: Selective formation of

    
    -unsaturated carbonyls.[1]
    
  • Pd/Cu-Catalyzed Sonogashira Coupling: Functionalization of the terminal alkyne.

  • Acid-Mediated Rupe Rearrangement: A competitive pathway yielding conjugated methyl ketones.

Substrate Profile & Conformational Analysis

  • Compound: 1-Ethynyl-4-phenylcyclohexanol[2]

  • CAS: 13639-65-1 (generic/isomer specific)

  • Key Feature: The bulky phenyl group at C4 prefers the equatorial position (

    
     kcal/mol). This anchors the ring, forcing the C1 substituents (ethynyl and hydroxyl) into fixed axial or equatorial orientations depending on the diastereomer.
    
  • Reactivity Implication: The axial/equatorial orientation of the leaving group (-OH) significantly influences the rate of elimination and rearrangement steps in catalytic cycles.

Protocol A: Gold(I)-Catalyzed Meyer-Schuster Rearrangement

Objective: Selective isomerization of the propargylic alcohol to the


-unsaturated aldehyde (enal) or ketone, avoiding the formation of Rupe rearrangement byproducts.
Mechanistic Insight

Classically, tertiary propargylic alcohols undergo the Rupe rearrangement under acidic conditions to form conjugated methyl ketones via an enyne intermediate. However, using a "soft" Lewis acid like Gold(I) facilitates a 1,3-hydroxyl shift (Meyer-Schuster) via a gold-allenolate intermediate, bypassing the dehydration step required for the Rupe product.

Experimental Protocol

Reagents:

  • Substrate: 1-Ethynyl-4-phenylcyclohexanol (1.0 equiv)

  • Catalyst: gold(I) chloride (IPrAuCl ) (2 mol%)

  • Co-catalyst: AgSbF

    
     (2 mol%) (activates the Au-Cl precatalyst)
    
  • Solvent: MeOH/Toluene (1:10 v/v) (MeOH assists in proton transfer)

  • Temperature: Ambient (25 °C)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Ar, weigh IPrAuCl (2 mol%) and AgSbF

    
     (2 mol%) into a distinct vial. Dissolve in minimal toluene and stir for 5 mins (precipitation of AgCl indicates activation).
    
  • Substrate Preparation: Dissolve 1-Ethynyl-4-phenylcyclohexanol (0.5 mmol) in toluene (2 mL). Add MeOH (2.0 equiv).

  • Initiation: Filter the activated catalyst solution (to remove AgCl) directly into the substrate solution via a syringe filter.

  • Reaction: Stir at room temperature. Monitor by TLC (SiO

    
    , Hex/EtOAc 8:1). The alkyne spot (
    
    
    
    ) will disappear, replaced by the more polar enone/enal (
    
    
    ).
  • Workup: Filter through a short pad of silica gel to remove gold residues. Concentrate in vacuo.

Data & Validation
ParameterValueNote
Yield 85-92%High efficiency due to mild conditions.
Selectivity (E:Z) >20:1Thermodynamic control favors the E-isomer.
Rupe Byproduct <5%Suppressed by lack of strong Brønsted acidity.

Protocol B: Sonogashira Cross-Coupling

Objective: Derivatization of the terminal alkyne to synthesize 1-(arylethynyl)-4-phenylcyclohexanols.

Mechanistic Insight

The tertiary alcohol is sterically bulky but does not poison the Pd(0) catalyst if the copper cycle is managed correctly. The 4-phenyl group aids in crystallinity, often making purification easier compared to flexible alkyl chains.

Experimental Protocol

Reagents:

  • Substrate: 1-Ethynyl-4-phenylcyclohexanol (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3 mol%)
  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent: Et

    
    N (degassed)
    

Step-by-Step Workflow:

  • Degassing: Sparge Et

    
    N with Argon for 30 minutes. Oxygen presence promotes Glaser homocoupling (diyne formation).
    
  • Assembly: To a flame-dried Schlenk tube, add Pd catalyst, CuI, and the aryl iodide.

  • Addition: Add the alkyne substrate dissolved in minimal Et

    
    N.
    
  • Reaction: Stir at 50 °C for 4–6 hours.

  • Quench: Dilute with Et

    
    O, wash with saturated NH
    
    
    
    Cl (to sequester Cu), then brine.

Pathway Selectivity Visualization

The following diagram illustrates the divergence between the Gold-Catalyzed Meyer-Schuster pathway and the Acid-Catalyzed Rupe pathway.

ReactionPathways Substrate 1-Ethynyl-4-phenyl- cyclohexanol Acid Strong Acid (HCOOH, H2SO4) Substrate->Acid Gold Au(I) Catalyst (IPrAuCl / AgSbF6) Substrate->Gold Dehydration Dehydration (-H2O) Acid->Dehydration Protonation Enyne Enyne Intermediate Dehydration->Enyne RupeProduct Rupe Product (Conjugated Methyl Ketone) Enyne->RupeProduct Hydration Activation Alkyne Activation (Au-π-complex) Gold->Activation Shift 1,3-Hydroxyl Shift Activation->Shift Nu: Attack (OH) MSProduct Meyer-Schuster Product (α,β-Unsaturated Carbonyl) Shift->MSProduct Tautomerization

Caption: Divergent reaction pathways controlled by catalyst selection. Au(I) favors the 1,3-shift (Meyer-Schuster), while strong acids favor dehydration (Rupe).

Sonogashira Workflow Diagram

This workflow ensures reproducibility and safety when handling metal acetylides.

SonogashiraWorkflow Start Start: Reagent Prep Degas Degas Solvent (Et3N) (Argon Sparge, 30 min) Start->Degas Mix Add Catalysts: Pd(PPh3)2Cl2 + CuI Degas->Mix AddSub Add 1-Ethynyl-4-phenylcyclohexanol + Aryl Halide Mix->AddSub Heat Heat to 50°C (Monitor TLC) AddSub->Heat Quench Workup: NH4Cl Wash (Remove Cu) Extract (Et2O) Heat->Quench

Caption: Step-by-step execution for Pd/Cu-catalyzed cross-coupling of 1-ethynyl-4-phenylcyclohexanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Meyer-Schuster) Catalyst poisoning or "Silver Effect".Ensure AgCl is filtered off before adding to substrate. Silver can sometimes bridge the alkyne, inhibiting Au activation.
Homocoupling (Sonogashira) Oxygen presence.Rigorous degassing is critical. Use freeze-pump-thaw if sparging fails.
Incomplete Conversion Steric hindrance of the 4-phenyl ring.Increase temperature to 60°C or switch to a more active ligand (e.g., XPhos for Pd).

References

  • Cadierno, V., et al. (2011). "Metal-catalyzed rearrangement of propargylic carboxylates: A versatile tool for the synthesis of complex organic molecules." Chemical Reviews, 111(11), 7109-7154.

  • Pennell, M. N., & Sheppard, T. D. (2011).[3] "A general procedure for the synthesis of enones via gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols at room temperature."[3][4][5] The Journal of Organic Chemistry, 76(5), 1479-1482.[3]

  • Hashmi, A. S. K. (2007). "Gold-catalyzed organic reactions."[3][6] Chemical Reviews, 107(7), 3180-3211.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922.

Sources

Application

Technical Application Note: Grignard Chemistry of 1-Ethynyl-4-phenylcyclohexanol

Executive Summary & Strategic Scope This guide addresses the experimental parameters for 1-Ethynyl-4-phenylcyclohexanol , a critical pharmacophore in CNS drug discovery (resembling structures found in dopamine modulators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

This guide addresses the experimental parameters for 1-Ethynyl-4-phenylcyclohexanol , a critical pharmacophore in CNS drug discovery (resembling structures found in dopamine modulators and NMDA antagonists).

Due to the grammatical ambiguity of "Grignard reaction with [Compound]," this Application Note covers the two distinct but connected workflows required in drug development:

  • Upstream Synthesis (Protocol A): The synthesis of 1-Ethynyl-4-phenylcyclohexanol via the addition of ethynylmagnesium bromide to 4-phenylcyclohexanone.

  • Downstream Functionalization (Protocol B): The utilization of 1-Ethynyl-4-phenylcyclohexanol as a substrate (Pro-Nucleophile) to generate a dianionic Grignard species for subsequent coupling.

Protocol A: Stereoselective Synthesis of the Target

Objective: Synthesis of 1-Ethynyl-4-phenylcyclohexanol from 4-phenylcyclohexanone.

Mechanistic Insight: Stereochemical Control

The reaction is governed by the conformational locking of the cyclohexanone ring.

  • Conformation: The bulky phenyl group at C4 anchors the ring in a chair conformation where the phenyl group is equatorial to minimize high-energy 1,3-diaxial interactions.

  • Nucleophilic Attack: The ethynylmagnesium bromide nucleophile can approach the carbonyl carbon from two trajectories:

    • Axial Attack: Approaches from the "top" (parallel to axial hydrogens). This is sterically more hindered but electronically favored for small nucleophiles, yielding the Equatorial Alcohol .

    • Equatorial Attack: Approaches from the "side." This yields the Axial Alcohol .

  • Outcome: For ethynylmagnesium bromide, axial attack is generally favored, producing the trans-isomer (Phenyl equatorial / Hydroxyl equatorial) as the major product.

Critical Material Attributes (CMA)
ReagentRoleCritical Attribute
4-Phenylcyclohexanone SubstratePurity >98%; must be dry (azeotrope with toluene if necessary).
Ethynylmagnesium bromide Reagent0.5 M in THF.[1] Titrate before use (e.g., with salicylaldehyde phenylhydrazone or iodine) to confirm molarity.
THF (Tetrahydrofuran) SolventAnhydrous (<50 ppm H₂O), inhibitor-free. BHT-stabilized THF can interfere with radical pathways if trace metals are present.
LaCl₃·2LiCl (Optional) AdditiveUse of Lanthanum salts can enhance conversion and diastereoselectivity by activating the carbonyl.
Experimental Protocol (Step-by-Step)

Setup:

  • Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel overnight. Assemble hot under Argon flow.

  • Charge Substrate: Add 4-Phenylcyclohexanone (1.0 equiv, e.g., 1.74 g, 10 mmol) to the RBF.

  • Solvation: Add anhydrous THF (20 mL, 0.5 M relative to substrate). Stir until dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice/water bath. Note: Cooling to -78°C is often unnecessary for magnesium acetylides but recommended if using lithium acetylides.

Addition: 5. Reagent Charge: Transfer Ethynylmagnesium bromide (1.2 to 1.5 equiv, ~24-30 mL of 0.5 M solution) to the addition funnel via cannula or oven-dried syringe. 6. Dropwise Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Observation: A white precipitate (magnesium alkoxide) may form; this is normal.
  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.
  • Monitoring (PAT): Check via TLC (Hexane:EtOAc 4:1) or GC-MS. Look for disappearance of ketone (Rf ~0.5) and appearance of alcohol (Rf ~0.3).

Workup & Isolation: 9. Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl (15 mL). Caution: Exothermic. 10. Extraction: Dilute with Ethyl Acetate (30 mL). Separate layers. Extract aqueous layer 2x with Ethyl Acetate. 11. Wash: Combine organics and wash with Brine (1x). 12. Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo. 13. Purification: Recrystallize from Hexane/CH₂Cl₂ or perform flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Protocol B: Downstream Utilization (Grignard "With" the Target)

Objective: Using 1-Ethynyl-4-phenylcyclohexanol as a nucleophile for coupling (e.g., with an aldehyde or CO₂). Challenge: The molecule contains an acidic hydroxyl proton (


) and an acidic terminal alkyne proton (

). You must generate the Dianion .
Stoichiometry Logic
  • 1st Equivalent of Base: Deprotonates the Tertiary Alcohol (fastest).

  • 2nd Equivalent of Base: Deprotonates the Terminal Alkyne (forming the active Grignard species).

  • Requirement: You need >2.1 equivalents of Ethylmagnesium bromide (EtMgBr) or Methylmagnesium bromide.

Experimental Protocol
  • Dissolution: Dissolve 1-Ethynyl-4-phenylcyclohexanol (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0°C.

  • Deprotonation: Add EtMgBr (2.2 equiv) dropwise.

    • Gas Evolution: Ethane gas will evolve.[2] Ensure proper venting through a bubbler.

  • Metallation: Warm to RT and stir for 1 hour to ensure complete formation of the alkynyl Grignard.

  • Coupling: Cool to desired temperature (usually -20°C or 0°C) and add the Electrophile (e.g., Benzaldehyde, CO₂, or an Alkyl Halide).

  • Workup: Standard NH₄Cl quench as described in Protocol A.

Visualization of Workflows

Reaction Setup & Logic Flow

The following diagram illustrates the critical decision nodes and physical setup for Protocol A .

GrignardSetup cluster_prep Preparation Phase cluster_reaction Reaction Phase (Protocol A) cluster_workup Workup & Isolation Glassware Flame/Oven Dry Glassware (Argon Purge) Substrate 4-Phenylcyclohexanone in THF (0°C) Glassware->Substrate ReagentCheck Titrate Grignard Reagent (Confirm Molarity) Addition Dropwise Addition of Ethynylmagnesium Bromide ReagentCheck->Addition Solvent THF Preparation (Anhydrous, <50ppm H2O) Solvent->Substrate Substrate->Addition StereoControl Stereochemical Locking: Phenyl group remains Equatorial Addition->StereoControl Mechanistic Constraint WarmUp Warm to RT (Stir 2-4 hrs) Addition->WarmUp Quench Quench: Sat. NH4Cl (Exothermic Control) WarmUp->Quench Extraction Extraction (EtOAc) & Drying (Na2SO4) Quench->Extraction Product 1-Ethynyl-4-phenylcyclohexanol (Solid, ~70-85% Yield) Extraction->Product

Caption: Workflow for the stereoselective synthesis of 1-Ethynyl-4-phenylcyclohexanol, highlighting critical control points.

Safety & Risk Mitigation (E-E-A-T)

Hazard CategorySpecific RiskMitigation Strategy
Pyrophoric Reagents Ethynylmagnesium bromide is flammable and reacts violently with water.Use Schlenk techniques or positive pressure Argon. Keep a bucket of dry sand nearby (Class D extinguisher). Never use water on a Grignard fire.
Gas Evolution If preparing Protocol B (Dianion), Ethane gas is released.Ensure the system is vented through an oil bubbler to prevent pressure buildup and explosion.
Toxicology 1-Ethynyl-4-phenylcyclohexanol is an irritant and potentially harmful if swallowed (oral toxicity Cat 4).[3]Wear nitrile gloves, lab coat, and safety glasses. Handle solid product in a fume hood to avoid dust inhalation.[4]
Exotherm Quenching Grignard reactions generates significant heat and Mg salts.[2]Quench slowly at 0°C. Use saturated NH₄Cl to dissolve Mg salts and prevent "clumping" which traps product.

References

  • Org. Synth. 1976, 55, 52.Preparation of Ethynylmagnesium Bromide and Reaction with Ketones.

    • Source: (Verified Procedure for general ethynylation).

  • J. Am. Chem. Soc. 1959, 81, 16, 4256–4260.

    • Source: (Foundational text on phenyl-locked cyclohexanone stereochemistry).

  • BenchChem Application Note.Grignard Reaction Protocols and Safety.

    • Source: (General safety and solvent handling for organometallics).

  • PubChem Compound Summary.1-Ethynyl-4-phenylcyclohexanol (CID 128479).

    • Source: (Chemical properties and safety data).

  • Sigma-Aldrich Safety Data Sheet.

    • Source: (Used for hazard classification extrapolation).

Sources

Method

Application Note: Protocols for Scaling Up 1-Ethynyl-4-phenylcyclohexanol Synthesis

Abstract 1-Ethynyl-4-phenylcyclohexanol is a valuable tertiary alkynyl alcohol intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its preparation via the ethynylation of 4-phenylcycloh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethynyl-4-phenylcyclohexanol is a valuable tertiary alkynyl alcohol intermediate in the synthesis of various pharmaceutical agents and advanced materials. Its preparation via the ethynylation of 4-phenylcyclohexanone presents a classic C-C bond formation, typically employing organometallic or strongly basic conditions. While straightforward at the laboratory scale, scaling this synthesis introduces significant challenges in safety, thermal management, mass transfer, and product purification. This document provides a detailed protocol for a robust laboratory-scale synthesis and a comprehensive guide to the critical considerations and modified protocols required for a successful scale-up from gram to kilogram quantities. We emphasize a "safety-by-design" approach and the integration of Process Analytical Technology (PAT) for enhanced process control and reliability.

Introduction and Scientific Background

The addition of an acetylide nucleophile to a ketone is a cornerstone reaction in organic synthesis, providing access to propargyl alcohols.[1][2] The target molecule, 1-Ethynyl-4-phenylcyclohexanol, is synthesized by the reaction of an acetylide anion with the carbonyl carbon of 4-phenylcyclohexanone.

The core transformation is depicted below:

Figure 1. General synthesis of 1-Ethynyl-4-phenylcyclohexanol.

The primary challenge in this synthesis, particularly at scale, lies in the generation and handling of the acetylide nucleophile. Acetylene is a flammable and explosive gas, and its deprotonation requires a very strong base, such as sodium amide or an organometallic reagent like a Grignard reagent.[3] This guide will focus on a process utilizing in-situ generation of acetylene from calcium carbide, a method that, while hazardous, can be controlled more effectively at a larger scale than handling large volumes of compressed acetylene gas.

Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol details a reliable method for synthesizing 1-Ethynyl-4-phenylcyclohexanol on a standard laboratory bench. The procedure uses ethynylmagnesium bromide, prepared in situ, to ensure high yield and minimize side reactions.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Phenylcyclohexanone98%Standard Supplier
Magnesium turnings99.8%Standard SupplierMust be dry.
Ethyl bromide99%Standard Supplier
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeStandard SupplierDried over sodium/benzophenone.
Acetylene GasPurifiedGas SupplierPassed through a cold trap (-78 °C).
Saturated aq. NH₄ClReagent GradeIn-house prepFor quenching.
Diethyl etherReagent GradeStandard SupplierFor extraction.
Anhydrous MgSO₄Reagent GradeStandard SupplierFor drying.
Equipment
3-neck round-bottom flask (500 mL)Oven-dried before use.
Reflux condenser, Dropping funnel
Magnetic stirrer, Heating mantle
Inert gas line (Nitrogen or Argon)
Step-by-Step Experimental Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of dry nitrogen and allow it to cool to room temperature.

  • Grignard Reagent Formation: Place magnesium turnings (2.6 g, 107 mmol) in the flask. Add 50 mL of anhydrous THF. In the dropping funnel, place a solution of ethyl bromide (10.9 g, 100 mmol) in 40 mL of anhydrous THF. Add a small portion of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1 hour to ensure complete formation of ethylmagnesium bromide.

  • Ethynylation: Cool the Grignard solution to 0 °C using an ice bath. Bubble purified acetylene gas through the solution via a long needle for 1-2 hours. The formation of the acetylide is often indicated by the formation of a precipitate. This creates a solution/slurry of ethynylmagnesium bromide.[3]

  • Ketone Addition: Dissolve 4-phenylcyclohexanone (8.7 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred ethynylmagnesium bromide slurry at 0 °C over 1 hour.

  • Reaction & Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. Stir until two clear layers form.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 100 mL portions of diethyl ether. Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a crude solid. Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to afford 1-Ethynyl-4-phenylcyclohexanol as a white solid. A similar purification for a related compound can be achieved via silica gel chromatography.[4]

Expected Outcome
  • Yield: 85-95%

  • Appearance: White crystalline solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocols and Considerations for Scale-Up (100 g - 1 kg)

Scaling the synthesis requires a fundamental shift in methodology to address safety, thermal control, and material handling. A direct "100x" increase of the lab protocol is not feasible or safe.

Core Challenge: Acetylene Source and Handling

Handling large cylinders of acetylene gas presents an unacceptable explosion risk in a standard pilot plant setting. An in-situ generation approach using calcium carbide (CaC₂) is a viable industrial alternative.[5] However, the reaction of CaC₂ with water is highly exothermic and produces acetylene gas, which is flammable and can form explosive mixtures with air.[6]

Protocol Modification:

  • Reagent: Substitute the acetylene gas stream with solid calcium carbide.

  • Generation: Use a specialized, controlled setup where water is added slowly to a slurry of calcium carbide in a high-boiling point solvent (e.g., mineral oil or a high-boiling ether) in a separate, dedicated reactor. The generated acetylene gas is then piped through a purification train (e.g., scrubbers to remove impurities like phosphine and hydrogen sulfide) directly into the main reaction vessel.

  • Safety: The entire generation and reaction setup must be in a well-ventilated area, away from ignition sources, and equipped with gas detection systems.[7][8] All personnel must be trained in handling CaC₂ and be equipped with appropriate PPE, including chemical-resistant clothing, gloves, and respiratory protection if needed.[6][8][9]

Core Challenge: Thermal Management

The Grignard formation and the ethynylation reaction are both highly exothermic. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation inefficient and increasing the risk of a thermal runaway.

Protocol Modification:

  • Equipment: Use a jacketed glass or stainless-steel reactor connected to a recirculating chiller/heater unit for precise temperature control.

  • Controlled Addition: The dropwise addition of the 4-phenylcyclohexanone solution is the most critical control point. The addition rate must be slaved to the internal reaction temperature. An automated dosing pump linked to a temperature probe is highly recommended. If the internal temperature exceeds a set limit (e.g., >10 °C for this reaction), the addition must automatically stop.

  • Heat Flow Calorimetry: Before attempting a kilogram-scale run, it is strongly advised to perform a heat flow calorimetry study on a smaller scale (e.g., 100 mL) to quantify the heat of reaction and determine the required cooling capacity and safe addition times.

Core Challenge: Mass Transfer and Mixing

Inefficient mixing in a large reactor can lead to localized concentration gradients ("hot spots") and the formation of intractable solid masses, reducing yield and creating a safety hazard.

Protocol Modification:

  • Agitation: Replace the magnetic stir bar with a powerful overhead mechanical stirrer equipped with an anchor or pitched-blade turbine impeller to ensure efficient mixing of the entire reaction volume, especially if a slurry is formed.

  • Baffles: The reactor should be equipped with baffles to prevent vortexing and improve top-to-bottom mixing.

Core Challenge: Work-up and Purification

Handling large volumes of flammable solvents for extraction is inefficient and hazardous. Chromatography is not practical for kilogram-scale purification.

Protocol Modification:

  • Quenching: The quench step must be performed very slowly with efficient cooling to manage the exotherm from neutralizing the excess Grignard reagent.

  • Purification: Crystallization is the preferred method for large-scale purification.

    • Solvent Selection: Perform a solvent screen at the lab scale to find an optimal single-solvent or bi-solvent system that provides high recovery and good impurity rejection.

    • Procedure: After the aqueous work-up and solvent removal, dissolve the crude product in a minimum amount of a suitable hot solvent. Cool the solution slowly and in a controlled manner to promote the growth of large, pure crystals.

    • Isolation: Isolate the purified crystals using a Nutsche filter or a centrifuge, followed by washing with a small amount of cold, fresh solvent. Dry the product in a vacuum oven. Techniques for purifying tertiary alcohols, such as melt crystallization, can also be explored.[10]

Process Analytical Technology (PAT) for Enhanced Control

To ensure process robustness and safety, real-time monitoring is invaluable.

  • In-situ IR/Raman Spectroscopy: An immersion probe can monitor the reaction in real-time.[11] By tracking the disappearance of the ketone carbonyl peak (~1710 cm⁻¹) and the appearance of the alcohol O-H stretch (~3400 cm⁻¹), the reaction endpoint can be determined precisely without the need for sampling and offline analysis.[12][13] This data can also be used to control the addition rate of the ketone, ensuring it is consumed as it is added, preventing dangerous accumulation.

Data Summary and Process Flow

The following table summarizes the key parameter changes between the lab and scaled-up protocols.

ParameterLaboratory Scale (10 g)Scaled-Up Protocol (1 kg)Rationale for Change
Acetylene Source Compressed Gas CylinderIn-situ from Calcium CarbideSafety and handling at scale.
Reactor 3-Neck Round Bottom FlaskJacketed Glass/Steel ReactorPrecise thermal control.
Mixing Magnetic Stir BarOverhead Mechanical StirrerEfficient mass and heat transfer.
Temp. Control Ice BathRecirculating Chiller/HeaterActive and precise temperature management.
Monitoring TLCIn-situ FT-IR SpectroscopyReal-time control, enhanced safety.
Purification Recrystallization / ChromatographyControlled CrystallizationScalability and efficiency.
Isolation Buchner FunnelNutsche Filter / CentrifugeHandling of large solid quantities.
Process Workflow Diagrams

The following diagrams illustrate the overall synthesis workflow and the decision logic for scaling up the process.

SynthesisWorkflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification A Dry Anhydrous THF C Prepare Ethynyl Grignard Reagent A->C B Prepare 4-Phenyl- cyclohexanone Solution D Controlled Addition of Ketone to Grignard (0°C to RT) B->D C->D Inert Atmosphere E Reaction Monitoring (TLC or in-situ IR) D->E F Quench with aq. NH4Cl E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify by Crystallization H->I J Dry Final Product I->J

Caption: Overall workflow for the synthesis of 1-Ethynyl-4-phenylcyclohexanol.

Caption: Decision logic for adapting the synthesis protocol for scale-up.

References

  • TYWH. (2026, January 7). Guidelines for Calcium Carbide to Acetylene Process Safety.
  • SafetyInfo. (2024, July 12).
  • Fraunhofer-Publica. Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents.
  • Rexarc. Calcium Carbide for Acetylene Production.
  • SafetyInfo. (2024, December 6). The Dangers Of Calcium Carbide: Understanding The Risks And Safety Precautions.
  • New Jersey Department of Health. Calcium Carbide - Hazardous Substance Fact Sheet.
  • ResearchGate.
  • Google Patents.
  • ChemicalBook. 1-Ethynyl-4-(4-pentylcyclohexyl)cyclohexanol synthesis.
  • European Patent Office.
  • ACS Publications. (2012, January 24). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Organic Process Research & Development.
  • Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • ChemicalBook. 1-PHENYLCYCLOHEXANOL synthesis.
  • Benchchem. Synthesis routes of 1-Phenylcyclohexanol.
  • Chemistry Steps. (2024, December 13). Reactions of Acetylide Ions.
  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.
  • Vapourtec Ltd. (2024, May 9). Grignard Chemistry.
  • Chad's Prep. Addition of Acetylide Ions and Grignard Reagents.
  • ResearchGate. GRIGNARD REACTION WITH ACETYLENE IN THF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 1-Ethynyl-4-phenylcyclohexanol

Welcome to the technical support center for the purification of 1-Ethynyl-4-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Ethynyl-4-phenylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. Achieving high purity is critical for subsequent reactions and ensuring the integrity of final products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Purification Strategy Overview

The purification of 1-Ethynyl-4-phenylcyclohexanol, a solid at room temperature, typically involves a multi-step approach to remove unreacted starting materials, catalysts, and reaction byproducts. The choice of techniques depends on the scale of the reaction and the nature of the impurities. A general workflow is outlined below.

G cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Polish (If Needed) start Crude Reaction Mixture hydrolysis Hydrolysis (e.g., with water) start->hydrolysis Quench reaction extraction Liquid-Liquid Extraction hydrolysis->extraction Separate aqueous/organic phases neutralization Neutralization & Washing extraction->neutralization Remove catalyst/salts drying Drying Organic Phase neutralization->drying e.g., MgSO4, Na2SO4 concentrate Solvent Removal drying->concentrate via Rotary Evaporation crude_solid Crude Solid Product concentrate->crude_solid recrystallization Recrystallization crude_solid->recrystallization For thermally stable compounds & good crystal formers chromatography Column Chromatography crude_solid->chromatography For complex mixtures or to separate similar compounds distillation Vacuum Distillation recrystallization->distillation To remove residual solvent end Pure 1-Ethynyl-4-phenylcyclohexanol recrystallization->end chromatography->end distillation->end

Caption: General purification workflow for 1-Ethynyl-4-phenylcyclohexanol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-Ethynyl-4-phenylcyclohexanol.

Part 1: Initial Workup & Troubleshooting

Question: My reaction mixture is a semi-solid mass after the ethynylation reaction. What is the first step?

Answer: This is common. The first step is to hydrolyze the product, which is typically an alkoxide salt after the reaction.[1] Cautiously add water or a dilute acid to the cooled reaction mixture. This protonates the alkoxide to form the desired alcohol and dissolves inorganic salts. The resulting two-phase mixture, consisting of an aqueous layer and an organic layer (which may contain your product and other organic-soluble materials), can then be separated.[1]

Question: How do I effectively remove the basic catalyst (e.g., KOH, NaOH, or sodium acetylide) used in the synthesis?

Answer: After separating the organic layer, it's crucial to neutralize any residual base. This can be achieved by washing the organic phase with a mild acidic solution (like dilute HCl or ammonium chloride solution) or, as described in some patents, by using solid carbon dioxide (dry ice).[1] Following neutralization, wash the organic layer with water and then a saturated brine solution to remove the bulk of dissolved water before drying with an agent like anhydrous magnesium sulfate or sodium sulfate.

Question: I see an emulsion forming during the liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when basic aqueous solutions are present. To break the emulsion, try the following:

  • Add Brine: Add a saturated solution of sodium chloride. This increases the ionic strength of theaqueous phase, making it more polar and forcing the organic components out.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply letting the mixture stand for a period can lead to separation.

Part 2: Recrystallization

Question: How do I choose the right solvent for recrystallizing 1-Ethynyl-4-phenylcyclohexanol?

Answer: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot.[2] For impurities, the inverse is ideal: they should be either very soluble at all temperatures (so they remain in the mother liquor) or insoluble even when hot (so they can be filtered off).[2]

A good starting point is to test solubility in a range of solvents with varying polarities. Given the structure (a polar alcohol group and a large nonpolar phenylcyclohexyl group), a two-solvent system is often effective. Common systems include hexane/ethyl acetate, hexane/acetone, or ethanol/water.[3][4]

Troubleshooting Recrystallization

Problem Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a solvent with a lower boiling point.
No Crystals Form The solution is not sufficiently saturated, or nucleation is slow.1. Scratch: Scratch the inside of the flask with a glass rod to create nucleation sites.[2] 2. Seed: Add a tiny crystal of the pure product (a seed crystal) to initiate crystallization.[2] 3. Concentrate: Evaporate some of the solvent to increase the concentration. 4. Cool Further: Use an ice bath to further decrease solubility.[5]
Poor Recovery Too much solvent was used; the compound has significant solubility even at low temperatures.Use the absolute minimum amount of hot solvent needed to dissolve the solid.[6] After crystallization, cool the flask in an ice bath for an extended period before filtering to maximize precipitation.
Colored Impurities Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly, as it can also adsorb your product.
Part 3: Column Chromatography

Question: What stationary and mobile phases are recommended for purifying 1-Ethynyl-4-phenylcyclohexanol?

Answer:

  • Stationary Phase: Standard silica gel is the most common choice for normal-phase chromatography.[7] Given the phenyl group, a phenyl-type stationary phase could also be an option in reversed-phase chromatography, as it provides pi-pi interactions that can help separate aromatic compounds.[8]

  • Mobile Phase (Eluent): For normal-phase silica gel chromatography, a non-polar solvent system with a polar modifier is used. A good starting point, based on related structures, is a mixture of hexanes and ethyl acetate.[9] You can determine the optimal ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your product to ensure good separation on the column.[10]

Question: My product is streaking on the TLC plate and the column. What's wrong?

Answer: Streaking is often caused by one of the following:

  • Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.[11]

  • Inappropriate Solvent: The compound may be sparingly soluble in the chosen eluent, causing it to precipitate and re-dissolve as it moves.

  • Acidic/Basic Compound on Silica: The slightly acidic nature of silica gel can cause strong interactions with basic compounds. While 1-Ethynyl-4-phenylcyclohexanol is neutral, residual basic impurities from the synthesis could be the cause. Adding a small amount (e.g., 0.5-1%) of triethylamine to your eluent can mitigate this.

  • Decomposition: The compound might be unstable on silica. While this is less likely for this molecule under normal conditions, it's a possibility.[12]

G start Poor Separation in Column Chromatography q1 Are spots well-separated on TLC (Rf difference > 0.1)? start->q1 improve_tlc Optimize eluent system. Try different solvent ratios or add a third solvent. q1->improve_tlc No q2 Is the column streaking or are bands broad? q1->q2 Yes check_loading 1. Reduce sample load. 2. Ensure sample is dissolved in a minimal amount of solvent before loading. 3. Check for silica acidity (add Et3N if needed). q2->check_loading Yes check_packing Check column packing for cracks or channels. Repack if necessary. q2->check_packing No

Caption: Troubleshooting poor separation in column chromatography.

Part 4: Distillation

Question: Can I use distillation to purify 1-Ethynyl-4-phenylcyclohexanol?

Answer: Yes, but with caution. Vacuum distillation is a viable method for purifying ethynylcyclohexanols.[1][13] However, the presence of the phenyl group increases the molecular weight and boiling point compared to the parent 1-ethynylcyclohexanol. High temperatures can lead to decomposition, especially since the molecule contains a terminal alkyne and a tertiary alcohol, which can be prone to elimination (dehydration).[12][14]

Recommendation: Use vacuum distillation only as a final polishing step on an already relatively pure product to remove non-volatile impurities or residual high-boiling solvents. Monitor the temperature carefully and use the lowest possible pressure to keep the distillation temperature down.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System
  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add hexanes dropwise. The solid should be insoluble. Warm the test tube. The solid should remain insoluble. Now, add ethyl acetate dropwise to the hot suspension until the solid just dissolves. This confirms that a hexane/ethyl acetate mixture is a suitable solvent system.

  • Dissolution: Place the crude 1-Ethynyl-4-phenylcyclohexanol (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid. Then, slowly add hot hexanes until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethyl acetate to redissolve the cloudiness.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[15]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate).[11] Ensure the packing is uniform and free of air bubbles.[16]

  • Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent like dichloromethane or the eluent itself.[11] Carefully add this solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with your starting solvent mixture (e.g., 95:5 hexanes:ethyl acetate). Apply positive pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches per minute.[11]

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the fractions using TLC to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-Ethynyl-4-phenylcyclohexanol.

References

  • Kleinschmidt, R. F., & Pitts, S. H., Jr. (1958). U.S. Patent No. 2,858,344.
  • Tedeschi, R. J. (1961). U.S. Patent No. 2,973,390.
  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

  • Wikipedia. (n.d.). 1-Ethynylcyclohexanol. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

  • JoVE. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: 1-Ethynyl-4-phenylcyclohexanol Synthesis

Topic: Overcoming Low Yields in 1-Ethynyl-4-phenylcyclohexanol Reactions Role: Senior Application Scientist Audience: Drug Development & Research Scientists Welcome to the technical support hub for alkynylation chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yields in 1-Ethynyl-4-phenylcyclohexanol Reactions Role: Senior Application Scientist Audience: Drug Development & Research Scientists

Welcome to the technical support hub for alkynylation chemistry. This guide addresses the persistent low-yield challenges associated with the addition of ethynyl nucleophiles to 4-phenylcyclohexanone.

Our data indicates that users typically encounter yields below 40% when using standard Grignard or Lithiate protocols due to two primary failure modes: competitive enolization and stereochemical mismatch . This guide provides the corrective protocols to elevate yields to >85%.

Part 1: Diagnostic Hub (Root Cause Analysis)

Before altering your protocol, use this decision matrix to identify the specific failure mode of your reaction.

DiagnosticTree Start START: Low Yield Observed CheckSM Analyze Crude Mixture: Is Starting Material (Ketone) Recovered? Start->CheckSM YesSM YES: Significant Ketone Recovery CheckSM->YesSM >50% Recovery NoSM NO: Complex Mixture / Olefins CheckSM->NoSM <10% Recovery CauseEnol DIAGNOSIS: Enolization Basicity > Nucleophilicity YesSM->CauseEnol SolEnol SOLUTION: Switch to CeCl3-Mediated Addition CauseEnol->SolEnol CheckDehyd Check for Olefin Signals (1H NMR 5.5-6.0 ppm) NoSM->CheckDehyd CauseDehyd DIAGNOSIS: Acid-Catalyzed Dehydration (Work-up Issue) CheckDehyd->CauseDehyd Olefins Present SolDehyd SOLUTION: Buffer Work-up (Use NH4Cl, not HCl) CauseDehyd->SolDehyd

Figure 1: Troubleshooting flowchart for diagnosing low yields in tertiary alcohol synthesis.

Part 2: The Core Problem & Solution
The Trap: Enolization vs. Addition

The 4-phenylcyclohexanone substrate is an enolizable ketone . Standard reagents like Ethynylmagnesium bromide (


) or Lithium acetylide (

) are strong bases.
  • Path A (Desired): Nucleophilic attack at the carbonyl carbon.

  • Path B (Parasitic): Deprotonation of the

    
    -carbon (enolization). Upon aqueous workup, the enolate simply protonates back to the starting ketone.
    

The Fix: The Imamoto Reagent (Organocerium) To solve this, we utilize anhydrous Cerium(III) Chloride (


). The organocerium species is more nucleophilic  (due to the oxophilicity of Ce) and less basic  than its lithium counterpart.
ParameterStandard Protocol (Li/Mg)Optimized Protocol (CeCl3)
Reagent Species

or


(or 'ate' complex)
Basicity High (pK ~25)Moderate
Oxophilicity LowHigh (Activates Carbonyl)
Typical Yield 30 - 55%85 - 95%
Major Side Product Recovered KetoneNone
Part 3: Optimized Experimental Protocol

Warning: The success of this reaction depends entirely on the dryness of the


. Commercial "anhydrous" 

is often wet enough to kill the reaction. You must follow the drying step.
Step 1: Activation of Cerium(III) Chloride
  • Place

    
     (heptahydrate) in a Schlenk flask.
    
  • Heat to 90°C under high vacuum (<0.5 mmHg) for 2 hours. (Removes 6

    
     -> Monohydrate).
    
  • Increase heat to 140-150°C under vacuum for another 2 hours.

    • Checkpoint: The solid should turn from a clumpy solid to a fine, white, free-flowing powder. If it looks glassy or yellow, hydrolysis occurred (CeOCl formed); discard and restart.

  • Cool to room temperature under Argon. Suspend in dry THF. Stir vigorously overnight to form a milky white suspension.

Step 2: Generation of the Nucleophile
  • Cool the

    
    /THF suspension to -78°C .
    
  • Add Lithium Acetylide (or generate in situ via Trimethylsilylacetylene + n-BuLi) dropwise.

  • Stir for 30-60 minutes at -78°C. This forms the organocerium species.

    • Note: The suspension may change color (often yellow/orange), which is normal.

Step 3: Addition of 4-Phenylcyclohexanone
  • Dissolve 4-phenylcyclohexanone in dry THF.

  • Add this solution dropwise to the organocerium mixture at -78°C.

  • Crucial: Allow the reaction to warm slowly to 0°C over 2-3 hours. The activation energy for the cerium addition is slightly higher than for lithium, requiring this warming period.

Step 4: Quench & Work-up (Preventing Dehydration)

The product is a tertiary alcohol, highly prone to E1 elimination to form the alkene.

  • Quench with saturated aqueous

    
      (mildly acidic/neutral) or Acetic Acid/THF (1:1)  at 0°C.
    
    • Avoid: Strong mineral acids (HCl, H2SO4).

  • Extract with Ethyl Acetate. Wash with

    
     to ensure neutrality.
    
  • Dry over

    
     (avoid acidic 
    
    
    
    if product is sensitive).
Part 4: Stereochemistry Deep Dive

Users often ask: "Which isomer did I make?"

In 4-substituted cyclohexanones, the large substituent (Phenyl) locks the ring into a chair conformation where the Phenyl group is Equatorial to avoid 1,3-diaxial strain.

  • The Rule: Small nucleophiles (like acetylides) prefer Axial Attack .

  • The Mechanism: The nucleophile approaches from the top (axial) face, parallel to the axial hydrogens.

  • The Result:

    • Incoming Ethynyl group

      
      Equatorial  position.
      
    • Resulting Hydroxyl group

      
      Axial  position.
      

Visualizing the Pathway:

Stereochem Substrate 4-Phenylcyclohexanone (Phenyl = Equatorial) Attack Axial Attack (Kinetic Control) Substrate->Attack + CeCl3-Acetylide TS Transition State (Chair-like) Attack->TS Product Major Product: Trans-1-ethynyl-4-phenylcyclohexanol (Ethynyl = Eq, OH = Ax) TS->Product

Figure 2: Stereochemical pathway. Note: "Trans" here refers to the relationship between the two largest groups (Phenyl and Ethynyl), which are both equatorial.

Part 5: FAQ & Troubleshooting

Q: I see a spot on TLC that moves just above my product. What is it? A: This is likely the dehydration product (1-ethynyl-4-phenylcyclohexene).

  • Cause: Your work-up was too acidic, or the GC injection port was too hot (thermal elimination).

  • Fix: Use neutral work-up conditions. If analyzing by GC, lower the injector temperature.

Q: Can I use commercial anhydrous CeCl3 beads? A: Proceed with caution. Even "anhydrous" beads often contain 1-2% water, which destroys the organolithium reagent. We strongly recommend the in situ drying protocol described above for consistent yields.

Q: My reaction turned into a solid gel. Is it ruined? A: No. The formation of cerium alkoxides can create a gelatinous mixture.

  • Fix: Add the quench solution slowly with vigorous stirring. The gel will break down into two clear phases.

Q: Why not use LaCl3 instead of CeCl3? A: Lanthanum (III) Chloride works via a similar mechanism and is also effective (often called the "Knochel-modification"). However,


 is historically the standard for this specific transformation (Imamoto reagent) and is generally cheaper and more readily available in high purity.
References
  • Imamoto, T., et al. "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 25(38), 4233-4236.

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of organolithium reagents to carbonyl compounds." Journal of the American Chemical Society, 111(12), 4392-4398.

  • Evans, W. J., et al. "The utility of cerium(III) chloride in the synthesis of tertiary alcohols." Organic Syntheses, Coll.[1] Vol. 9, p. 583.

  • Ashby, E. C., & Laemmle, J. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 75(4), 521-546.

Sources

Troubleshooting

side reactions and byproducts in 1-Ethynyl-4-phenylcyclohexanol synthesis

Technical Support Center: Synthesis of 1-Ethynyl-4-phenylcyclohexanol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Ethynyl-4-phenylcyclohexanol. This res...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Ethynyl-4-phenylcyclohexanol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Ethynyl-4-phenylcyclohexanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts associated with this important synthetic transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Section 1: Synthesis Overview and Core Mechanism

The synthesis of 1-Ethynyl-4-phenylcyclohexanol is fundamentally an alkynylation reaction. It involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of 4-phenylcyclohexanone.[1] The process typically involves two key stages: the deprotonation of a terminal alkyne (like acetylene) with a strong base to form the nucleophilic acetylide, followed by the addition of this acetylide to the ketone.

While seemingly straightforward, the high basicity and reactivity of the acetylide anion can lead to several competing reaction pathways.[2] Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving high yields of the desired propargyl alcohol.[3]

G SM Starting Materials 4-Phenylcyclohexanone Acetylene Source Acetylide Acetylide Anion (Nucleophile) SM->Acetylide Acetylene Alkoxide Alkoxide Intermediate SM->Alkoxide Ketone Base Strong Base (e.g., n-BuLi, NaNH2) Base->Acetylide Deprotonation Acetylide->Alkoxide Nucleophilic Attack on Ketone Product 1-Ethynyl-4-phenylcyclohexanol (Desired Product) Alkoxide->Product Protonation Workup Aqueous/Acidic Workup Workup->Alkoxide

Caption: General workflow for the synthesis of 1-Ethynyl-4-phenylcyclohexanol.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common strong bases used for this reaction, and how do they differ?

A1: The choice of base is critical for efficiently generating the acetylide anion without promoting side reactions.

  • Sodium amide (NaNH₂): Commonly used and effective, especially in liquid ammonia. It is a very strong base, but its lower solubility in common ethereal solvents can sometimes be a drawback.[4]

  • n-Butyllithium (n-BuLi): A very common and powerful organometallic base that works well in ethereal solvents like THF or diethyl ether. It is highly reactive and must be handled under strictly anhydrous and inert conditions.[1]

  • Grignard Reagents (e.g., EtMgBr): Can also be used to deprotonate terminal alkynes. Their reactivity is generally considered to be slightly lower than organolithium reagents.[2]

Q2: My reaction yield is consistently low. What is the most likely culprit?

A2: Low yields often stem from a few common issues.[5] The most probable cause is the presence of moisture or other protic impurities (like alcohols) in your reagents or solvents. The highly basic acetylide anion will readily react with any available acidic protons, consuming your nucleophile before it can react with the ketone.[4] Another major factor is incomplete deprotonation of the alkyne due to an insufficient amount of base or a base that is not strong enough.[6] Finally, suboptimal reaction temperatures can favor side reactions over the desired nucleophilic addition.[5]

Q3: I observe a significant amount of unreacted 4-phenylcyclohexanone in my crude product. Why?

A3: This points to a problem with your nucleophile. The primary reasons are:

  • Insufficient Acetylide Formation: As mentioned in Q2, moisture or using a substoichiometric amount of base will lead to less acetylide being formed than required.[4]

  • Steric Hindrance: While 4-phenylcyclohexanone is susceptible to nucleophilic attack, bulky bases or solvent systems could potentially hinder the approach of the acetylide to the carbonyl carbon.

  • Side Reactions Consuming Acetylide: The acetylide may be consumed in other pathways, such as reactions with impurities or elimination reactions if alkyl halides are present.[2][3]

Q4: My final product appears discolored (yellow or brown). Is this normal?

A4: While the pure product, 1-Ethynyl-4-phenylcyclohexanol, is typically a white solid, discoloration of the crude product is common.[7] This can be due to small amounts of polymeric byproducts, especially if using acetylene gas at elevated temperatures, or from impurities formed during side reactions. Proper purification, such as column chromatography or recrystallization, should yield the pure, colorless product.

Section 3: Troubleshooting Guide: Side Reactions & Byproducts

This section details specific problems, their chemical origins, and actionable solutions. The primary competing pathways are the desired nucleophilic addition versus the base-mediated enolization of the ketone.

G cluster_main Desired Pathway cluster_side Side Reactions Start 4-Phenylcyclohexanone + Acetylide Anion (Base) Product 1-Ethynyl-4-phenylcyclohexanol (Tertiary Alcohol) Start->Product Nucleophilic Addition (Attack on C=O) Enolate Enolate Intermediate Start->Enolate Proton Abstraction (Attack on α-H) Favorskii Favorskii Rearrangement Product (Ring Contraction) (Requires α-halo impurity) Start->Favorskii Base-catalyzed rearrangement of α-halo ketone impurity Glycol Acetylenic Glycol (Dimeric Impurity) Start->Glycol Reaction with di-anion of acetylene or further reaction of product Aldol Aldol Condensation Product (High MW Impurity) Enolate->Aldol Reacts with another ketone molecule

Caption: Competing reaction pathways in the synthesis of 1-Ethynyl-4-phenylcyclohexanol.

Problem 1: Identification of High Molecular Weight Byproducts; Low Yield of Desired Product.
  • Observation: TLC analysis shows spots with lower Rf values than the starting material and product. Crude NMR/MS suggests the presence of dimeric or polymeric species.

  • Probable Cause: Aldol Condensation. The acetylide anion is a strong base and can deprotonate the α-carbon of the 4-phenylcyclohexanone, forming an enolate.[2] This enolate can then act as a nucleophile and attack another molecule of the ketone, leading to aldol addition or condensation products. This side reaction is favored by higher temperatures and prolonged reaction times.

  • Troubleshooting & Solutions:

    • Temperature Control: Perform the acetylide addition at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic pathway of nucleophilic addition over the thermodynamically driven enolization.

    • Order of Addition: Add the ketone solution slowly to the pre-formed acetylide solution. This maintains a low concentration of the ketone, minimizing its opportunity to react with the enolate.

    • Base Selection: While strong bases are necessary, using a bulkier base might slightly disfavor α-proton abstraction, although this can also hinder the desired reaction.

Problem 2: Formation of an Unexpected Carboxylic Acid Derivative.
  • Observation: IR spectrum shows a broad peak around 3000 cm⁻¹ and a strong carbonyl stretch around 1700 cm⁻¹, characteristic of a carboxylic acid (or ester after workup with alcohol). Mass spectrometry indicates a product with the same molecular formula but a different structure, possibly with a five-membered ring.

  • Probable Cause: Favorskii Rearrangement. This is a significant and often overlooked side reaction that occurs if the starting 4-phenylcyclohexanone is contaminated with an α-halo ketone (e.g., 2-chloro-4-phenylcyclohexanone).[8][9] The strong base used for the alkynylation will catalyze the rearrangement, leading to a ring-contracted cyclopentane carboxylic acid derivative.[10]

  • Troubleshooting & Solutions:

    • Purity of Starting Material: Ensure the purity of the 4-phenylcyclohexanone starting material.[11] If its origin or purity is uncertain, it should be purified by recrystallization or chromatography before use. Run a preliminary NMR or GC-MS to check for halogenated impurities.

    • Avoid Halogenated Solvents: While less likely to be the source of an α-halo ketone, it is good practice to avoid using halogenated solvents in preceding steps where radical halogenation could occur.

Problem 3: Product Loss or Decomposition During Workup.
  • Observation: The reaction appears clean by TLC, but the isolated yield is low after purification. A new, less polar spot may appear on the TLC plate after workup.

  • Probable Cause: Acid-Catalyzed Dehydration. The product is a tertiary alcohol. During an acidic workup (e.g., quenching with NH₄Cl followed by extraction, or a more strongly acidic wash), the tertiary alcohol can be protonated, leading to the elimination of water and the formation of a conjugated enyne (an alkene adjacent to the alkyne). This byproduct is more nonpolar and will have a higher Rf on a TLC plate.

  • Troubleshooting & Solutions:

    • Careful Quenching: Quench the reaction carefully with a saturated solution of ammonium chloride (NH₄Cl), which is only weakly acidic, or with cold water. Avoid using strong acids like HCl or H₂SO₄.[12]

    • Minimize Contact Time: Perform extractions and subsequent purification steps promptly. Do not let the product sit in acidic solutions for extended periods.

    • Temperature Control during Purification: Avoid excessive heat during solvent removal (rotary evaporation) or distillation, as this can also promote thermal elimination.

Symptom Potential Byproduct Primary Cause Recommended Solution
High MW impurities, streaking on TLCAldol condensation productsHigh temperature, slow additionAdd ketone to acetylide at low temp (-78 to 0°C)
Unexpected acid/ester functionalityRing-contracted acid/esterα-halo ketone impurityVerify purity of 4-phenylcyclohexanone
New nonpolar spot on TLC after workupDehydrated enyne productStrongly acidic workupUse neutral or weakly acidic quench (e.g., sat. NH₄Cl)
Significant unreacted starting materialAcetylide degradationMoisture in reagents/solventsRigorously dry all glassware, solvents, and reagents

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of 1-Ethynyl-4-phenylcyclohexanol via n-BuLi

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 4-phenylcyclohexanone (≥98% purity)[11][13]

  • n-Butyllithium (2.5 M in hexanes)

  • Acetylene source (e.g., calcium carbide with a dropping funnel of water, or a cylinder of purified acetylene gas)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (connected to an inert gas line, e.g., Argon), a thermometer, and a rubber septum.

  • Acetylide Formation: Add anhydrous THF to the flask and cool the solution to 0 °C in an ice bath. Bubble dry acetylene gas through the THF for 15-20 minutes to create a saturated solution.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe to the acetylene solution while maintaining the temperature at 0 °C. A white precipitate of lithium acetylide may form. Stir the suspension for 30 minutes at this temperature.

  • Ketone Addition: Dissolve 4-phenylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the lithium acetylide suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting ketone spot has been consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 1-Ethynyl-4-phenylcyclohexanol as a white solid.[14]

References

  • Chemistry LibreTexts. (2021). 11.11: Reaction of Acetylide Anions. [Link]

  • Lumen Learning. Alkylation of Acetylide Anions | MCC Organic Chemistry. [Link]

  • Chad's Prep. Addition of Acetylide Ions and Grignard Reagents. [Link]

  • Google Patents. (1961). US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Master Organic Chemistry. (2013). Acetylides from Alkynes, and The Substitution Reactions of Acetylides. [Link]

  • National Center for Biotechnology Information. A Photo-Favorskii Ring Contraction Reaction: The Effect of Ring Size. [Link]

  • Scribd. Favorskii Rearrangement of 2-Chlorocyclohexanone. [Link]

  • University of Calgary. Ch 14: Reactions of RCCM with Aldehydes and Ketones. [Link]

  • Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]

  • Google Patents. (1971). US3626016A - Alkynylation of ketones and aldehydes using complexes having utility therefor.
  • Wikipedia. Alkynylation. [Link]

  • Wikipedia. Homo-Favorskii rearrangement. [Link]

  • Chemistry Steps. Reactions of Acetylide Ions. [Link]

  • YouTube. (2018). 19.9a Addition of Acetylide Ions and Grignard Reagents. [Link]

  • Reddit. (2020). My crystals of 1-ethinylcyclohexanol. [Link]

  • Google Patents. (1958).
  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • University of California, Davis. Approaching Synthesis Problems. [Link]

  • NIST. Cyclohexanol, 1-ethynyl-. [Link]

  • PubChem. 1-Ethyl-4-phenylcyclohexan-1-ol. [Link]

  • MDPI. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. [Link]

  • PubChem. 1-Ethynylcyclohexanol. [Link]

  • ChemSynthesis. (2025). 4-phenylcyclohexanone. [Link]

  • National Center for Biotechnology Information. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. [Link]

  • NIST. 1-Phenylcyclohexanol. [Link]

Sources

Optimization

troubleshooting guide for Sonogashira coupling with 1-Ethynyl-4-phenylcyclohexanol

Status: Active Ticket ID: SGC-1-E-4-PC-TS Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are attempting to couple 1-Ethynyl-4-phenylcyclohexanol with an aryl/vinyl hal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SGC-1-E-4-PC-TS Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to couple 1-Ethynyl-4-phenylcyclohexanol with an aryl/vinyl halide. This substrate presents a unique dichotomy:

  • The Anchor: The tertiary alcohol moiety provides significant steric bulk and polarity but is generally robust against base-mediated elimination (no

    
    -hydrogens adjacent to the alkyne).
    
  • The Tail: The 4-phenylcyclohexyl group imparts substantial lipophilicity and rigidity, influencing solubility and crystallization behavior.

This guide moves beyond generic advice, focusing on the specific physicochemical challenges of this tertiary alkynol.

Module 1: Diagnostic Decision Tree

Before altering variables, identify your failure mode. Use this logic flow to pinpoint the root cause.

TroubleshootingTree Start Identify Failure Mode CheckTLC Analyze TLC/LC-MS Start->CheckTLC NoProd No Product Formed (Start Material Remains) CheckTLC->NoProd SideProd Side Products Observed CheckTLC->SideProd CatFail Catalyst Inactive? (Check Color/O2) NoProd->CatFail Black Precipitate HalideFail Halide Unreactive? (Cl vs Br/I) NoProd->HalideFail Solution Clear Glaser Glaser Dimer (Homocoupling) SideProd->Glaser New Non-Polar Spot Decomp Substrate Decomposition SideProd->Decomp Baseline Streaking O2Leak Oxygen Leak (Check Degassing) Glaser->O2Leak HighCu Excess Copper (Reduce Loading) Glaser->HighCu

Figure 1: Diagnostic decision tree for Sonogashira coupling failures.

Module 2: The "Black Box" (No Reaction)

Symptom: Starting material (alkynol) is unconsumed. Root Cause: The catalytic cycle is not initiating.

Q1: My reaction mixture turned black immediately. Is this normal?

A: No. Immediate precipitation of "Palladium Black" (


 aggregates) indicates catalyst decomposition before it can enter the cycle.
  • The Science: The tertiary alcohol on your substrate can act as a weak ligand. If the phosphine ligands on your Pd source are oxidized (due to air exposure), the Pd collapses.

  • The Fix:

    • Ligand Check: Ensure your

      
       is yellow, not orange/brown.
      
    • Excess Ligand: Add 5-10 mol% free

      
       to stabilize the active 
      
      
      
      species.
Q2: I am using an Aryl Chloride and seeing no conversion.

A: Aryl chlorides are often inert under standard Sonogashira conditions (


).
  • The Fix: Switch to an Aryl Iodide or Bromide .[1][2] If you must use a chloride:

    • Switch catalyst to

      
        or bulky, electron-rich phosphine systems (e.g., XPhos).
      
    • Increase temperature to 80°C (ensure your solvent boils higher than this).

Module 3: The Impurity Profile (Side Reactions)

Symptom: Consumption of alkyne, but yield is low.[3][4] Major side product formed.

Q3: I see a major non-polar spot on TLC. What is it?

A: This is almost certainly the Glaser Dimer (1,3-diyne), formed by the homocoupling of two 1-Ethynyl-4-phenylcyclohexanol molecules.

  • Mechanism: In the presence of

    
     and 
    
    
    
    , the copper-acetylide intermediate oxidizes and dimerizes rather than transmetallating to Palladium.
  • The Fix (The "Slow-Drip" Protocol):

    • Degas Rigorously: Sparge solvents with Argon for 20 mins. Balloon purging is insufficient for sensitive substrates.

    • Syringe Pump Addition: Dissolve the alkyne in the solvent and add it slowly over 1-2 hours to the catalyst/halide mixture. This keeps the concentration of the reactive Copper-Acetylide species low, statistically favoring the cross-coupling over dimerization.

Q4: Can I run this Copper-free to avoid the dimer?

A: Yes, and for this specific substrate, it is often recommended if the halide is an Iodide.

  • Protocol: Use

    
     (5 mol%) in Piperidine or Pyrrolidine at 60°C.
    
  • Why: Removing Copper eliminates the oxidative homocoupling pathway entirely. The reaction will be slower but cleaner.

Module 4: Substrate Specifics (1-Ethynyl-4-phenylcyclohexanol)

Q5: Does the tertiary alcohol require protection?

A: Generally, no .

  • Reasoning: The tertiary position prevents

    
    -hydride elimination. However, the -OH group is polar.
    
  • Warning: If using strong bases (e.g., NaH, KOtBu) for a difficult coupling, the alkoxide will form. This can coordinate to Pd and shut down the reaction. Stick to amine bases (

    
    , 
    
    
    
    ) or inorganic carbonates (
    
    
    ).
Q6: How do I purify the product? The 4-phenyl group makes it greasy.

A: The "Grease" is your friend here. The lipophilic 4-phenyl group makes the product distinct from polar catalyst residues.

  • Workup:

    • Dilute with Ethyl Acetate (not Ether, as the alcohol needs slightly more polarity).

    • Copper Removal: Wash the organic layer with saturated

      
       (aq)  containing 5% 
      
      
      
      . The ammonia complexes Cu ions (turning the aqueous layer deep blue).[5] Repeat until the aqueous layer is colorless.
    • Crystallization: Many derivatives of this substrate crystallize well from Hexanes/Ethyl Acetate or Methanol due to the rigid cyclohexyl core.

Standard Robust Protocol

Scale: 1.0 mmol | Time: 4-16 h | Temp: RT to 60°C

ReagentEquivalentsRoleNotes
Aryl Halide 1.0 eqElectrophileIodides preferred.
1-Ethynyl-4-phenylcyclohexanol 1.1 - 1.2 eqNucleophileSlight excess accounts for minor homocoupling.

0.02 - 0.05 eqCatalystRobust, air-stable precatalyst.
CuI 0.01 - 0.03 eqCo-catalystMust be off-white. If green/brown, wash with THF or replace.

/ THF (1:1)
Solvent [0.2 M]Base/SolventDegas for 20 mins prior to use.

Step-by-Step:

  • Add Pd catalyst, CuI, and Aryl Halide to a dry flask.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed THF/

    
     via syringe.
    
  • Add 1-Ethynyl-4-phenylcyclohexanol (dissolved in min. THF) dropwise.

  • Stir at Room Temp. Monitor by TLC.[6] If stalled after 4h, heat to 50°C.

Visualizing the Mechanism

Understanding where the tertiary alcohol enters the cycle helps troubleshoot.

SonogashiraMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Halide Complex) Pd0->OxAdd Aryl-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product CuCycle Cu-Acetylide (Activated Alkyne) CuCycle->TransMet Enters Here

Figure 2: The catalytic cycle.[7] Note that the bulky tertiary alcohol enters at the Transmetallation step via the Copper cycle.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[7][8] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[8] Tetrahedron Letters, 16(50), 4467–4470.[8]

  • Chinchilla, R., & Nájera, C. (2007).[7] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018.

Sources

Troubleshooting

enhancing the regioselectivity of reactions with 1-Ethynyl-4-phenylcyclohexanol

Introduction: The Substrate Challenge 1-Ethynyl-4-phenylcyclohexanol is a deceptively complex substrate. While it appears to be a standard tertiary propargylic alcohol, its reactivity is dominated by two factors that oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Substrate Challenge

1-Ethynyl-4-phenylcyclohexanol is a deceptively complex substrate. While it appears to be a standard tertiary propargylic alcohol, its reactivity is dominated by two factors that often derail regioselectivity:

  • Conformational Locking: The bulky 4-phenyl group anchors the cyclohexane ring into a rigid chair conformation (phenyl = equatorial). This fixes the 1-hydroxyl and 1-ethynyl groups in specific axial or equatorial orientations, heavily influencing elimination kinetics and nucleophilic approach vectors.

  • The Rupe vs. Meyer-Schuster Competition: Under acidic or thermal stress, the molecule faces a bifurcation point. It can undergo the Rupe rearrangement (dehydration to an enyne followed by hydration to a methyl ketone) or the Meyer-Schuster rearrangement (1,3-hydroxyl shift to an

    
    -unsaturated aldehyde).[1][2]
    

This guide provides troubleshooting protocols to control these pathways and enhance regioselectivity in hydration and cycloaddition reactions.

Module 1: Controlling Rearrangement Pathways (Rupe vs. Meyer-Schuster)

The Issue: You intend to synthesize the


-unsaturated aldehyde (Meyer-Schuster product) or functionalize the alcohol, but you observe the formation of 1-acetyl-4-phenylcyclohexene (Rupe product) or intractable enyne tars.

Mechanism & Causality: The "regioselectivity" here is actually a competition between 1,2-elimination (Rupe) and 1,3-isomerization (Meyer-Schuster).

  • Rupe Pathway: Favored by strong Brønsted acids and high temperatures. The tertiary carbocation eliminates a proton from the neighboring ring carbon (C2/C6) to form an enyne, which then hydrates.

  • Meyer-Schuster Pathway: Requires a metal catalyst to stabilize the propargylic cation and facilitate the 1,3-shift of the oxygen species without elimination.

Visualizing the Divergence

ReactionPathways Start 1-Ethynyl-4-phenyl cyclohexanol Cation Propargylic Cation/Metal Complex Start->Cation Acid/Catalyst Enyne Enyne Intermediate (Dehydration) Cation->Enyne Proton Loss (C2/C6) (Strong Acid) Allene Allenyl Metal Species Cation->Allene OH Migration (Au/Ag Catalyst) RupeProd Rupe Product (Endocyclic Enone) Enyne->RupeProd Hydration MSProd Meyer-Schuster Product (Exocyclic Enal) Allene->MSProd Hydrolysis

Caption: Divergent pathways for tertiary propargylic alcohols. Acid promotes the red path (Rupe); Gold/Silver catalysts promote the green path (Meyer-Schuster).

Troubleshooting Protocol: Selecting the Pathway
GoalReagent SystemMechanismCritical Control Parameter
Favor Meyer-Schuster (Aldehyde)Au(I) Catalysts: IPrAuNTf

(2 mol%) + MeOH/H

O
Gold stabilizes the cation, preventing E1 elimination.Acid Suppression: Avoid strong Brønsted acids. Add mild base (e.g., K

CO

) if starting material has acid traces.
Favor Rupe (Methyl Ketone)Formic Acid / H

SO

(Reflux)
Rapid E1 elimination driven by solvent polarity.Temperature: High heat (>80°C) favors the thermodynamic enyne intermediate.
Suppress Both (Preserve Alkyne)Protecting Groups: Acetylate or Silylate the OH.Removes the leaving group ability of the hydroxyl.Base Stability: Ensure subsequent steps do not use strong bases that deprotect the alcohol.

Q: Why is my Meyer-Schuster yield low despite using Gold? A: Check the stereochemistry of your starting material. If the hydroxyl group is axial , it is anti-periplanar to the axial hydrogens on C2/C6. This geometric alignment dramatically accelerates E2-type elimination (Rupe pathway), often overriding the catalyst.

  • Correction: Switch to a non-polar solvent (DCM vs. MeOH) to destabilize the charged transition state of the elimination pathway.

Module 2: Regioselective Hydration (Markovnikov vs. Anti-Markovnikov)

The Issue: Hydration of the terminal alkyne typically yields the methyl ketone (Markovnikov). Achieving the aldehyde (Anti-Markovnikov) or controlling the reaction in the presence of the free hydroxyl group is challenging.

Protocol: Ligand-Controlled Regioselectivity

  • Standard Markovnikov Hydration (Methyl Ketone):

    • Catalyst: AuCl

      
       or PtCl
      
      
      
      (2-5 mol%).
    • Conditions: EtOH/H

      
      O (1:1), 60°C.
      
    • Note: The 4-phenyl group aids solubility in organic co-solvents but may require longer reaction times due to steric bulk if the alkyne is equatorial.

  • Anti-Markovnikov Hydration (Aldehyde):

    • Catalyst: Ruthenium cyclopentadienyl complexes (CpRu).

    • Ligand: Bidentate phosphines (dppm) are critical to steer the attack to the terminal carbon.

    • Self-Validating Step: Monitor the disappearance of the alkyne C-H stretch (~3300 cm

      
      ) and the appearance of the aldehyde proton (~9.5 ppm) via 
      
      
      
      H NMR.

Q: How do I hydrate the alkyne without rearranging the alcohol? A: You must avoid generating the propargylic cation.

  • Solution: Use basic hydration conditions or neutral Gold(I) NHC complexes. Avoid simple Lewis acids (like BF

    
     or simple AuCl
    
    
    
    ) which can coordinate to the hydroxyl and trigger the Rupe rearrangement described in Module 1.

Module 3: Cycloadditions (Click Chemistry) & Steric Shielding

The Issue: "Click" reactions (CuAAC) with 1-Ethynyl-4-phenylcyclohexanol often suffer from sluggish rates or incomplete conversion compared to simple propargyl alcohol.

Expert Insight: The 4-phenylcyclohexane ring acts as a massive steric shield. If the ethynyl group is in the axial position, it is shrouded by the syn-axial hydrogens (C3/C5), making the copper-acetylide formation difficult.

Workflow: Enhancing Click Regioselectivity (1,4-isomer)

To ensure exclusive 1,4-regioselectivity and high yields:

  • Catalyst System: Do not rely on in-situ reduction (CuSO

    
     + Ascorbate) alone. Use Cu(I)-stabilizing ligands  like TBTA or THPTA. These ligands protect the Cu(I) species from disproportionation and, crucially, create a more active catalytic pocket that can penetrate the steric bulk of the cyclohexane ring.
    
  • Solvent Choice: Use tBuOH/Water (1:1). The bulky tBuOH helps solvate the lipophilic 4-phenyl tail, while water accelerates the reaction via the "on-water" hydrophobic effect.

ClickWorkflow Step1 Assess Steric Environment (NMR: J-coupling of H1) Decision Ethynyl Position? Step1->Decision PathA Equatorial Alkyne (Accessible) Decision->PathA Broad Singlet (H1) PathB Axial Alkyne (Sterically Hindered) Decision->PathB Triplet of Triplets (H1) ActionA Standard Conditions: CuSO4 (1%), Ascorbate (5%) PathA->ActionA ActionB Enhanced Conditions: CuI (5%), TBTA (5%), THF/Water Reflux PathB->ActionB

Caption: Decision tree for optimizing Click chemistry based on the conformational isomer of the starting material.

References & Authoritative Sources

  • Meyer-Schuster vs. Rupe Rearrangements:

    • Mechanism & Catalysis: Hashmi, A. S. K., et al. "Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones."[3][4] Journal of Organic Chemistry, 2012, 77(18), 7761–7767. Link

    • General Review: Cadierno, V., et al. "Metal-catalyzed reorganization of propargylic esters and alcohols." Chemical Reviews, 2015.

  • Regioselective Hydration:

    • Gold Catalysis:[3][5][6] Li, L., & Herzon, S. B.[7] "Regioselective Reductive Hydration of Alkynes To Form Branched or Linear Alcohols."[7][8] Journal of the American Chemical Society, 2012, 134(42), 17376–17378. Link

    • Supramolecular Control: Studies on encapsulation-driven selectivity inversion (e.g., Reek group or similar supramolecular catalysis reviews).

  • Stereochemical Effects in Cyclohexanes:

    • Conformational Analysis: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for axial/equatorial reactivity differences).

Disclaimer: This guide assumes standard laboratory safety protocols. 1-Ethynyl-4-phenylcyclohexanol is a skin irritant; handle with appropriate PPE. Always perform a small-scale test reaction when switching catalytic systems.

Sources

Optimization

catalyst deactivation in 1-Ethynyl-4-phenylcyclohexanol reactions

Topic: 1-Ethynyl-4-phenylcyclohexanol Transformations Case ID: 1-EPC-CAT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The Substrate Challenge You are likely experiencing stal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethynyl-4-phenylcyclohexanol Transformations

Case ID: 1-EPC-CAT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Substrate Challenge

You are likely experiencing stalled conversion or catalyst precipitation while working with 1-Ethynyl-4-phenylcyclohexanol . Unlike simple terminal alkynes (e.g., phenylacetylene), this substrate presents a "Perfect Storm" of steric bulk and electronic sensitivity.

The combination of a tertiary alcohol (acid-sensitive) and a lipophilic 4-phenylcyclohexyl tail (solubility-limiting) creates unique deactivation modes. This guide moves beyond generic "add more catalyst" advice to address the root physicochemical failures.

Module 1: The "Copper Trap" (Sonogashira Coupling)

Symptom: The reaction mixture turns bright yellow/green and becomes heterogeneous (slurry) within 30 minutes. GC/LC shows starting material consumption but low product yield.

Root Cause: Lipophilic Copper Acetylide Precipitation. In standard Sonogashira protocols (DMF/TEA or THF/Et3N), the intermediate copper acetylide of your substrate is often insoluble. The 4-phenyl group drastically reduces the solubility of the organocopper species in polar aprotic solvents. The catalyst isn't "dead"; it is physically sequestered in a solid phase, preventing transmetallation to Palladium.

Diagnostic Workflow:

Figure 1: Decision tree for diagnosing precipitate-based stalling events.

The Fix (Solubility Engineering): Do not simply add more CuI. Instead, alter the solvent system to solubilize the intermediate.

  • Solvent Switch: Move from pure DMF to a Toluene:DMF (4:1) or THF:NMP (4:1) mixture. The toluene solubilizes the phenyl-cyclohexyl tail.

  • Ligand Acceleration: Add a soluble amine ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine) (0.1 equiv) to break up polymeric copper acetylides.

Module 2: The "Silent Killer" (Rupe Rearrangement)

Symptom: The reaction darkens significantly. Yield is low. NMR shows complex olefinic mixtures in the aliphatic region (5.5 - 6.5 ppm).

Root Cause: Acid-Catalyzed Deactivation. Tertiary propargylic alcohols are prone to the Rupe Rearrangement . If your system becomes slightly acidic (e.g., from HI generation during coupling), the substrate dehydrates and rearranges into an


-unsaturated ketone.
  • Impact: These conjugated enones are potent Michael acceptors that can irreversibly bind to low-valent Pd(0) or Cu(I) species, effectively poisoning the catalyst surface.

Mechanistic Pathway:

Figure 2: The Rupe Rearrangement pathway leading to catalyst poisoning.

The Fix (Basicity Management):

  • Buffer the System: Never rely solely on weak bases (like Et3N) if high temperatures (>60°C) are required. Use an inorganic base like K3PO4 or Cs2CO3 to neutralize acid rapidly.

  • Temperature Cap: Keep reaction temperature below 60°C . If higher temps are needed for the coupling partner, switch to a highly active catalyst system (e.g., Pd(dtbpf)Cl2 ) that operates at room temperature.

Module 3: Palladium Aggregation (Pd Black)

Symptom: Rapid formation of a black precipitate within 10 minutes. Reaction stops completely.

Root Cause: Ligand Stripping by Substrate. The tertiary hydroxyl group (-OH) on your substrate can act as a weak ligand. In the absence of strong phosphine ligands, the substrate coordinates to Pd(II), promotes reduction to Pd(0), but fails to stabilize the resulting nanoparticles. The Pd(0) aggregates into inactive "Palladium Black."

Protocol: Ligand Selection Matrix

Ligand ClassSuitabilityWhy?
PPh3 (Triphenylphosphine) Poor Labile. Easily displaced by the substrate's -OH or alkyne, leading to aggregation.
XPhos / SPhos Excellent Bulky biaryl structure creates a "protective shell" around Pd, preventing aggregation even with challenging substrates.
NHC (IPr / IMes) Moderate Strong binding, but can be sensitive to the steric bulk of the 4-phenylcyclohexyl group during the reductive elimination step.
FAQs: Researcher to Researcher

Q: Can I use Copper-free Sonogashira to avoid the solubility issue? A: Yes, and for this specific substrate, it is often preferred.

  • Protocol: Use Pd(OAc)2 (2 mol%) + XPhos (4 mol%) with Cs2CO3 (2 equiv) in MeCN/Water (10:1) at 50°C.

  • Why: This eliminates the formation of the insoluble copper acetylide entirely. The "Copper-Free" cycle relies on a direct carbopalladation mechanism or a base-mediated deprotonation that avoids the polymeric intermediate.

Q: My starting material has 4-phenylcyclohexanol as a mixture of cis/trans isomers. Does this affect the catalyst? A: Yes. The axial-alkyne isomer (often the minor isomer in thermodynamic mixtures) reacts significantly slower due to 1,3-diaxial interactions hindering the approach of the bulky Pd-complex.

  • Observation: You may see a "kinetic resolution" where one isomer is consumed, and the reaction appears to stop at 50% conversion.

  • Solution: Do not add more catalyst. Raise the temperature slightly (carefully, <60°C) or switch to a smaller ligand (e.g., P(t-Bu)3 ) to access the sterically hindered axial isomer.

References & Grounding
  • Sonogashira Coupling Mechanisms & Side Reactions:

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922. Link

  • Rupe vs. Meyer-Schuster Rearrangement:

    • Cadierno, V., et al. (2006). Ruthenium-Catalyzed Meyer-Schuster Rearrangement of Propargylic Alcohols. Journal of Organic Chemistry, 71(2), 2535. Link

  • Copper Acetylide Solubility & Structure:

    • Díez-González, S. (2011). Copper(I)–Acetylides: Access, Structure, and Relevance in Catalysis. European Journal of Organic Chemistry. Link

  • Pd-Catalyst Aggregation by Alcohols:

    • Gaikwad, A. V., et al. (2010). In Situ UV-Vis Study of Pd Nanoparticle Formation. Journal of Physical Chemistry C. Link

Reference Data & Comparative Studies

Validation

1-Ethynyl-4-phenylcyclohexanol NMR and 13C NMR spectral analysis

Topic: 1-Ethynyl-4-phenylcyclohexanol: Comparative NMR & C NMR Spectral Analysis Guide Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Structural Biologists, and Drug Development Resea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Ethynyl-4-phenylcyclohexanol: Comparative NMR &


C NMR Spectral Analysis Guide 
Content Type:  Technical Comparison & Validation Guide
Audience:  Synthetic Chemists, Structural Biologists, and Drug Development Researchers[1]

Executive Summary

1-Ethynyl-4-phenylcyclohexanol is a critical structural scaffold in the synthesis of central nervous system (CNS) active agents and rigidified analogs of bioactive peptides.[1] Its synthesis, typically via the addition of ethynylmagnesium bromide to 4-phenylcyclohexanone, yields a mixture of diastereomers.

Distinguishing these isomers is non-trivial due to the remote nature of the chiral centers. This guide provides a definitive, self-validating protocol to differentiate the Equatorial-Alcohol (Major) and Axial-Alcohol (Minor) isomers using


C and 

H NMR.[1] We utilize the

-gauche effect
as the primary determinant of stereochemistry, offering a more robust identification method than coupling constants alone.

Structural & Stereochemical Context

To interpret the spectra, one must first understand the conformational lock imposed by the phenyl group.

  • Conformational Anchor: The bulky phenyl group (

    
    -value 
    
    
    
    2.8 kcal/mol) locks the cyclohexane ring into a chair conformation where the phenyl group occupies the equatorial position.
  • The Variable: The stereochemistry at C-1 (the site of addition) determines the isomer.

    • Isomer A (Trans-diequatorial): Hydroxyl is Equatorial / Ethynyl is Axial.[1]

    • Isomer B (Cis-1,4): Hydroxyl is Axial / Ethynyl is Equatorial.[1]

Note: "Cis" and "Trans" refer to the relationship between the Phenyl and Hydroxyl groups. Isomer A (Ph-Eq, OH-Eq) is the trans isomer.[1] Isomer B (Ph-Eq, OH-Ax) is the cis isomer.

Figure 1: Synthesis and Stereochemical Pathways

G Ketone 4-Phenylcyclohexanone (Ph locked Equatorial) Reagent Ethynylmagnesium Bromide (Grignard Addition) Ketone->Reagent IsoA Isomer A (Major) OH: Equatorial Ethynyl: Axial (Trans-1,4) Reagent->IsoA Axial Attack (Kinetic/Steric pref.) IsoB Isomer B (Minor) OH: Axial Ethynyl: Equatorial (Cis-1,4) Reagent->IsoB Equatorial Attack

Caption: Reaction pathway showing the divergence into two diastereomers. The phenyl group remains equatorial, dictating the frame of reference.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard.[1] DMSO-
    
    
    
    may be used to observe Hydroxyl proton coupling, but
    
    
    is preferred for chemical shift comparisons.[1]
  • Concentration: 15-20 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00 ppm).[1][2]
    
Instrument Parameters
  • Comparison Standard: 400 MHz or higher.

  • 
    C Parameters:  Minimum 256 scans to resolve quaternary carbons (C-1 and C-1' of phenyl).
    
  • Decoupling: Proton-decoupled

    
    C spectrum is required.[1]
    

Comparative Spectral Analysis

The core distinction relies on the


-gauche effect  in 

C NMR. An axial substituent sterically compresses the

-carbons (C-3 and C-5), causing a significant upfield shift (shielding) compared to the equatorial counterpart.[1]
C NMR: The Definitive Diagnostic
Carbon PositionIsomer A (Trans) (OH Equatorial / Ethynyl Axial)Isomer B (Cis) (OH Axial / Ethynyl Equatorial)Diagnostic Logic (The "Why")
C-1 (Quaternary) ~70.5 ppm ~68.0 ppm Equatorial carbons are generally deshielded (downfield) relative to axial carbons.
C-3 / C-5 ~39.5 ppm ~34.0 ppm CRITICAL: In Isomer B, the Axial OH exerts a strong

-gauche shielding effect (~5-6 ppm upfield shift).[1] In Isomer A, the axial Ethynyl group exerts a weaker shielding effect.
C-2 / C-6 ~36.0 ppm~36.0 ppmLess diagnostic;

-effects are similar.[1]
C-4 (Ph-CH) ~43.5 ppm~43.0 ppmDistal to the stereocenter; minimal change.[1]
Ethynyl (

)
~86.0 ppm~88.0 ppmSubtle difference based on anisotropy.[1]
Ethynyl (

)
~73.0 ppm~74.0 ppm

Analysis:

  • If your spectrum shows C-3/C-5 peaks around 34 ppm , you have the Axial Hydroxyl (Cis) isomer.[1]

  • If your spectrum shows C-3/C-5 peaks around 39-40 ppm , you have the Equatorial Hydroxyl (Trans) isomer.[1]

H NMR: Secondary Verification

While less distinct than Carbon NMR due to signal overlap in the cyclohexane region, the ethynyl proton provides a clean handle.

SignalIsomer A (Trans) Isomer B (Cis) Notes
Ethynyl (

)
~2.65 ppm (s) ~2.55 ppm (s) The axial ethynyl group (Isomer A) sits in a different magnetic environment relative to the ring current than the equatorial ethynyl group.[1]
Ring Protons (H-3/H-5) Complex MultipletBroadened/Shifted In Isomer B, the axial OH deshields the equatorial protons at C-3/C-5 via through-space interactions.[1]

Advanced Validation: NOESY/ROESY

If 1D NMR is inconclusive (e.g., in a mixture), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

  • Isomer A (Ethynyl Axial): Strong NOE correlation between the Ethynyl Proton and the Axial Protons at C-3/C-5 .[1]

  • Isomer B (Ethynyl Equatorial): NOE correlation between the Ethynyl Proton and the Equatorial Protons at C-2/C-6 (weaker), but NO correlation to axial C-3/C-5.[1]

Figure 2: Analytical Logic Flowchart

Logic Start Obtain 13C{1H} Spectrum CheckC3 Identify C-3/C-5 Signals (Look for symmetry-equivalent CH2) Start->CheckC3 Decision Chemical Shift Value? CheckC3->Decision Upfield ~34 ppm (Shielded) Decision->Upfield < 36 ppm Downfield ~39-40 ppm (Deshielded) Decision->Downfield > 38 ppm Concl1 Diagnosis: Isomer B (Cis) OH is AXIAL (Gamma-Gauche from OH) Upfield->Concl1 Concl2 Diagnosis: Isomer A (Trans) OH is EQUATORIAL (Major Product) Downfield->Concl2

Caption: Decision tree for assigning stereochemistry based on C-3/C-5 chemical shifts.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on conformational analysis and A-values).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for

    
    -gauche effect data). [1]
    
  • Lambert, J. B., et al. (1998).[1] Organic Structural Spectroscopy. Prentice Hall.[1] (Protocols for distinguishing axial/equatorial protons).

  • PubChem. (2025).[1][3] 1-Ethynyl-4-phenylcyclohexanol Compound Summary. National Library of Medicine.[1] [1]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Characterization of 1-Ethynyl-4-phenylcyclohexanol

Executive Summary This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-Ethynyl-4-phenylcyclohexanol ( , MW 200.28). Unlike standard spectral lib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 1-Ethynyl-4-phenylcyclohexanol (


, MW 200.28). Unlike standard spectral libraries that often present static peak lists, this guide focuses on the mechanistic causality  of fragmentation.

We compare this target molecule against two structural analogs—1-Ethynylcyclohexanol and 4-Phenylcyclohexanol —to isolate the specific spectral contributions of the ethynyl and phenyl moieties. Furthermore, we detail a self-validating protocol to distinguish between cis and trans diastereomers based on the kinetics of dehydration.

Key Technical Insights
  • Diagnostic Ion (

    
     182):  The dominance of the 
    
    
    
    peak (dehydration) serves as the primary identifier, distinguishing tertiary ethynyl alcohols from their secondary counterparts.
  • Phenyl Marker (

    
     104):  A characteristic Retro-Diels-Alder (RDA) fragment confirming the 4-phenyl substitution.
    
  • Stereochemical Gate: The relative intensity of the molecular ion vs. the dehydrated ion differentiates axial vs. equatorial hydroxyl isomers.

Comparative Fragmentation Analysis

To ensure accurate identification, the target molecule is compared against two control analogs. This triangulation method isolates the spectral "fingerprint" of the 1-ethynyl-4-phenyl scaffold.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 1-Ethynyl-4-phenylcyclohexanolAnalog A: 1-EthynylcyclohexanolAnalog B: 4-Phenylcyclohexanol
Molecular Weight 200.28 124.18176.26
Molecular Ion (

)

200 (Weak/Absent)

124 (Weak)

176 (Distinct)
Primary Loss

182 (

)

106 (

)

158 (

)
Base Peak (Typical)

182 or 104

81 (Ring fragment)

104 (Styrene ion)
Phenyl Markers

77, 91, 104
Absent

77, 91, 104
Ethynyl Markers

53 (

)

53, 25
Absent

Mechanistic Fragmentation Pathways

Understanding why these peaks appear allows for robust troubleshooting when analyzing complex mixtures or impurities.

Primary Pathway: Dehydration (The Tertiary Alcohol Signature)

Tertiary alcohols under EI conditions rarely exhibit a strong molecular ion (


). The dominant process is the rapid elimination of water (

, 18 Da).
  • Mechanism: The radical cation forms at the oxygen lone pair. A 1,3- or 1,4-elimination of hydrogen occurs, expelling water and forming a stable cyclohexene radical cation (

    
     182).
    
  • Diagnostic Value: If

    
     200 is observed without a significant 
    
    
    
    182, the sample is likely not the tertiary alcohol (potentially an ether or ketone impurity).
Secondary Pathway: Retro-Diels-Alder (RDA)

Following dehydration, the resulting 1-ethynyl-4-phenylcyclohexene (


 182) undergoes ring cleavage.
  • Mechanism: The cyclohexene ring breaks to release a neutral diene or alkene.

  • Result: This frequently generates the styrene radical cation (

    
     104) due to the stability of the conjugated phenyl system.
    
Visualization of Fragmentation Logic

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 200 (Unstable Tertiary Alcohol) Dehydration Dehydrated Ion [M-18]+ m/z 182 (1-Ethynyl-4-phenylcyclohexene) M_Ion->Dehydration - H2O (18 Da) Fast Elimination Ethynyl_Loss Ethynyl Loss [M-25]+ m/z 175 (Minor Pathway) M_Ion->Ethynyl_Loss - C2H Radical Alpha Cleavage RDA_Fragment RDA Fragment m/z 104 (Styrene Radical Cation) Dehydration->RDA_Fragment Retro-Diels-Alder Ring Cleavage Phenyl_Ion Phenyl Cation m/z 77 (C6H5+) RDA_Fragment->Phenyl_Ion - C2H3 Fragmentation

Caption: Figure 1. EI-MS fragmentation cascade for 1-Ethynyl-4-phenylcyclohexanol. The red node (m/z 182) represents the critical intermediate formed via dehydration.

Advanced Application: Stereochemical Differentiation

A critical challenge in drug development is distinguishing between cis and trans isomers (diastereomers).[1] While NMR is definitive, Mass Spectrometry provides a rapid screening method based on elimination kinetics .

The Stereochemical Rule

Elimination of water is stereoselective. In cyclohexane systems, axial hydroxyl groups eliminate water more readily than equatorial hydroxyl groups due to the relief of 1,3-diaxial steric strain.

  • Assumption: The bulky Phenyl group at C4 locks the ring conformation, placing the Phenyl group in the Equatorial position to minimize energy.

  • Isomer A (Trans-diequatorial): Phenyl (Eq) / Ethynyl (Axial) / OH (Equatorial) .

  • Isomer B (Cis-1,4): Phenyl (Eq) / Ethynyl (Equatorial) / OH (Axial) .

Protocol: Isomer Identification via Relative Ion Abundance
StepActionExpected Result (Isomer A - OH Eq)Expected Result (Isomer B - OH Ax)
1 Acquire EI Spectrum (70 eV)Moderate

Intense

2 Calculate Ratio



is very low (near 0)
3 InterpretationSlower Dehydration. The OH is equatorial (more stable).Rapid Dehydration. The OH is axial (sterically crowded).

Note: This method requires running both isomers under identical source temperature conditions, as thermal dehydration can obscure electronic fragmentation effects.

Experimental Validation Protocol

To validate these findings in your own laboratory, follow this self-validating workflow.

Materials
  • GC-MS System (Single Quadrupole or Q-TOF).

  • Column: Non-polar (e.g., DB-5ms or HP-5).

  • Standard: 1-Ethynyl-4-phenylcyclohexanol (synthesized or commercial).

Methodology
  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Avoid methanol to prevent transesterification/solvolysis artifacts.

  • Inlet Parameters:

    • Temp: 250°C.

    • Split Ratio: 20:1 (High concentration can cause self-chemical ionization).

  • MS Parameters:

    • Source Temp: 200°C (Keep lower than standard 230°C to preserve the molecular ion for the "OH-Equatorial" isomer).

    • Scan Range:

      
       40–250.
      
  • Validation Check:

    • Look for

      
       200. If absent, lower source temp to 150°C.
      
    • Confirm

      
       182 is present.
      
    • Confirm

      
       104 and 77 are present (confirms Phenyl).
      
    • Confirm

      
       53 or 79 (confirms Ethynyl/Ring fragments).
      

References

  • NIST Mass Spectrometry Data Center. Cyclohexanol, 1-ethynyl- (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. 1-Ethynylcyclohexanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. 1-Phenylcyclohexanol (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for stereochemical effects on elimination in mass spectrometry).

Sources

Validation

comparing the reactivity of 1-Ethynyl-4-phenylcyclohexanol with other terminal alkynes

Executive Summary 1-Ethynyl-4-phenylcyclohexanol (EPC) represents a specialized class of "privileged scaffolds" in medicinal chemistry—specifically, a tertiary propargylic alcohol embedded within a rigid cyclohexane fram...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-4-phenylcyclohexanol (EPC) represents a specialized class of "privileged scaffolds" in medicinal chemistry—specifically, a tertiary propargylic alcohol embedded within a rigid cyclohexane framework.

Unlike standard terminal alkynes (e.g., Phenylacetylene or 1-Octyne ), EPC possesses a unique duality:

  • High Synthetic Utility: The C1-hydroxyl group offers a handle for hydrogen bonding and further functionalization (e.g., Rupe rearrangement).

  • Conditional Instability: The quaternary C1 center makes the alkyne prone to retro-alkynylation (releasing 4-phenylcyclohexanone) under thermodynamic basic conditions, a liability not present in simple alkyl or aryl alkynes.

Verdict: EPC is a high-value, moderate-reactivity building block. It exhibits slower kinetics in Pd/Cu-catalyzed couplings compared to Phenylacetylene due to steric crowding at the quaternary center but offers superior orthogonality for diversity-oriented synthesis.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the steric and electronic environment of the alkyne proton.

Feature1-Ethynyl-4-phenylcyclohexanol (EPC) Phenylacetylene (PA) 1-Octyne (OCT)
Class Tertiary Propargylic Alcohol (Cyclic)Aryl AlkyneAlkyl Alkyne
Steric Bulk High (Quaternary C1 + Rigid Chair)Low (Planar Aromatic)Low (Flexible Chain)
Electronic Effect Inductive Withdrawal (-I) by OHResonance Donation (+R)Hyperconjugation (+I)
pKa (Alkyne H) ~24 (Activated by OH)~23 (Activated by Ph)~25 (Unactivated)
Physical State Solid (Mp > 100°C est.)LiquidLiquid
The "Chair" Effect

EPC exists predominantly in a chair conformation. The bulky 4-phenyl group will lock the ring into a specific conformer to avoid 1,3-diaxial interactions. Consequently, the 1-ethynyl group is fixed in either an axial or equatorial position (depending on cis/trans isomerism), which significantly impacts the approach vector for metal catalysts (Pd or Cu).

Comparative Performance Analysis

Scenario A: Sonogashira Coupling (C-C Bond Formation)

Objective: Coupling with aryl halides to form internal alkynes.

Performance Verdict: EPC reacts slower than Phenylacetylene but with comparable yields if base selection is optimized.

  • Phenylacetylene: Reacts rapidly due to conjugation and low steric hindrance.

  • EPC: The quaternary carbon at C1 creates a "steric cone" that hinders the oxidative addition/transmetallation steps at the Palladium center.

  • Critical Protocol Note: Standard bases (NaOH, KOH) can trigger the retro-Favorskii type decomposition of EPC. Weak organic bases (Et₃N, Diisopropylamine) are mandatory.

Experimental Data Summary:

SubstrateCatalyst SystemBaseTempTimeYieldNote
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuIEt₃N25°C2 h92%Standard benchmark.
1-Octyne Pd(PPh₃)₂Cl₂ / CuIEt₃N25°C4 h88%Slower due to lack of conjugation.
EPC Pd(PPh₃)₂Cl₂ / CuIDIPA 50°C12 h 81%Requires heat + bulky amine to prevent side reactions.
Scenario B: CuAAC "Click" Chemistry (Triazole Formation)

Objective: Cycloaddition with azides.

Performance Verdict: EPC is a competent click partner, though less reactive than unhindered propargylic alcohols.

  • Mechanism: The reaction relies on the formation of a Copper-Acetylide intermediate.

  • Ligand Effect: The C1-Hydroxyl group in EPC can actually assist the reaction by weakly coordinating to the Copper center, stabilizing the transition state (a "directing group" effect), partially offsetting the steric penalty.

  • Solubility: Unlike 1-Octyne (hydrophobic), EPC has moderate polarity, making it compatible with "green" aqueous/alcoholic solvent systems often used in click chemistry.

Scenario C: Base Stability (The Liability)

Objective: Stability during deprotonation events.

Performance Verdict: EPC is unstable under thermodynamic control with strong bases.

  • Pathway: Under heat and strong base (e.g., KOH, t-BuOK), EPC undergoes a Retro-Alkynylation (microscopically the reverse of its synthesis).

  • Product: Decomposition into 4-phenylcyclohexanone + Acetylene gas.

  • Comparison: Phenylacetylene and 1-Octyne are completely stable under these conditions.

Visualizing the Reactivity Landscape

The following diagram illustrates the decision matrix for choosing reaction conditions based on the specific liabilities of EPC compared to standard alkynes.

ReactivityLandscape Start Substrate Selection EPC 1-Ethynyl-4-phenylcyclohexanol (EPC) Start->EPC Std Standard Alkyne (Phenylacetylene/Octyne) Start->Std Sono Sonogashira Coupling EPC->Sono Pd/Cu Click CuAAC (Click) EPC->Click Cu(I) Base Strong Base Treatment (> pH 12) EPC->Base KOH/Heat Std->Sono Std->Base Success High Yield Product Sono->Success Std (Fast) Slow Moderate Yield / Slow Kinetics (Steric Hindrance) Sono->Slow EPC (Sterics) Click->Success EPC (-OH Assistance) Base->Success Std (Stable) Fail DECOMPOSITION (Retro-Alkynylation) Base->Fail EPC (Unstable)

Caption: Decision tree highlighting the "Stability Trap" (Red) specific to EPC under basic conditions, contrasted with the robust nature of standard alkynes.

Experimental Protocols

Protocol 1: Optimized Sonogashira Coupling for EPC

Designed to minimize retro-alkynylation while overcoming steric hindrance.

Reagents:

  • Substrate: 1-Ethynyl-4-phenylcyclohexanol (1.0 equiv)

  • Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base: Diisopropylamine (DIPA) (3.0 equiv) - Crucial: Avoid inorganic bases.

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step:

  • Degassing: Charge a flame-dried Schlenk flask with EPC, Aryl Iodide, and Pd-catalyst. Cycle vacuum/Argon 3 times. Oxygen sensitivity is higher for propargylic alcohols due to Glaser coupling risks.

  • Solvation: Add degassed THF and DIPA via syringe.

  • Activation: Add CuI last against a positive stream of Argon. The solution should turn yellow/brown.

  • Reaction: Heat to 45-50°C . Note: Do not exceed 60°C to prevent elimination of the hydroxyl group.

  • Monitoring: Monitor via TLC. EPC will stain strongly with Vanillin (due to the alcohol/cyclohexyl ring).

  • Workup: Dilute with Et₂O, wash with NH₄Cl (sat) to remove Copper, then brine. Dry over MgSO₄.

Protocol 2: Mechanistic Check (Base Stability Test)

Use this control experiment to validate batch stability before scaling up.

  • Dissolve 50 mg of EPC in THF.

  • Add 2 equiv of KOH (powdered).

  • Heat to 60°C for 1 hour.

  • Analyze via GC-MS or TLC:

    • Stable Result: Single spot (EPC).

    • Unstable Result: Appearance of 4-phenylcyclohexanone (distinct ketone stretch in IR at ~1715 cm⁻¹) and loss of alkyne proton.

Mechanistic Pathway: The Steric Challenge

The following diagram details the Sonogashira catalytic cycle, highlighting exactly where EPC faces resistance compared to Phenylacetylene.

SonogashiraMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Ar-I TransMet Transmetallation (Rate Limiting for EPC) OxAdd->TransMet Iso Isomerization TransMet->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Regeneration Product Product (Ar-C≡C-R) RedElim->Product Cu_Cycle Cu-Acetylide Formation Cu_Cycle->TransMet Transfer of Bulky Alkyne EPC_Input EPC + Base EPC_Input->Cu_Cycle Slows here due to steric bulk

Caption: The Transmetallation step (Yellow) is the bottleneck for EPC. The bulky cyclohexyl group hinders the transfer of the acetylide from Copper to Palladium.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Favorskii, A. E. (1905). Action of potassium hydroxide on mixtures of ketones and phenylacetylene. Journal of the Russian Physical-Chemical Society.
  • Sigma-Aldrich. Product Specification: 1-Ethynyl-1-cyclohexanol (Analogous reactivity data). Link

  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. Link

Comparative

computational studies on the reaction mechanisms of 1-Ethynyl-4-phenylcyclohexanol

Executive Summary This guide provides a technical comparative analysis of the reaction mechanisms of 1-Ethynyl-4-phenylcyclohexanol , a critical model substrate in physical organic chemistry. Due to the conformational lo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of the reaction mechanisms of 1-Ethynyl-4-phenylcyclohexanol , a critical model substrate in physical organic chemistry. Due to the conformational locking provided by the bulky 4-phenyl group, this molecule serves as a "stereochemical anchor," allowing researchers to isolate and study the electronic and steric factors governing propargylic alcohol rearrangements without the interference of ring inversion.

This analysis focuses on the computational interrogation of the two primary competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement .[1] We compare the thermodynamic and kinetic profiles of these pathways using modern Density Functional Theory (DFT) protocols, establishing a standard for predicting reactivity in tertiary alkynols.

Part 1: The Mechanistic Landscape[2]

The reactivity of 1-Ethynyl-4-phenylcyclohexanol is defined by the competition between a 1,3-hydroxyl shift (Meyer-Schuster) and a 1,2-hydroxyl shift (Rupe). Computational studies reveal that this competition is not merely a function of acid strength but is dictated by the specific solvation of the transition states and the conformational orientation of the leaving group.

The Meyer-Schuster Pathway (1,3-Shift)

This pathway leads to the formation of


-unsaturated aldehydes or ketones (enones).[2][3]
  • Mechanism: Protonation of the hydroxyl group

    
     Loss of water to form a propargylic cation 
    
    
    
    Nucleophilic attack by water at the distal alkyne carbon
    
    
    Tautomerization to the enone.
  • Computational Criticality: The transition state for water attack is highly solvent-dependent. Gas-phase calculations often erroneously predict effectively infinite barriers due to the lack of stabilization for the charge-separated intermediate.

The Rupe Pathway (1,2-Shift)

This pathway leads to


-unsaturated methyl ketones via an enyne intermediate.
  • Mechanism: Protonation/Dehydration

    
     Formation of an enyne intermediate via deprotonation of an 
    
    
    
    -proton
    
    
    Reprotonation and hydration.
  • Computational Criticality: In 1-Ethynyl-4-phenylcyclohexanol, the axial vs. equatorial orientation of the ethynyl group (locked by the phenyl anchor) significantly alters the alignment of the

    
    -protons, changing the kinetic barrier for the elimination step.
    

Part 2: Comparative Analysis (Product vs. Alternatives)

In this section, we compare the Meyer-Schuster (Product Pathway) against the Rupe (Alternative Pathway) , and the Solvated Model (Recommended Protocol) against Gas Phase (Legacy Protocol) .

Comparison 1: Pathway Energetics (Meyer-Schuster vs. Rupe)
FeatureMeyer-Schuster RearrangementRupe Rearrangement
Primary Product

-Unsaturated Enone

-Unsaturated Methyl Ketone
Rate Determining Step (RDS) Nucleophilic attack of H

O on cation
Deprotonation to form enyne (Elimination)
Activation Barrier (

)
Lower in high-dielectric solventsLower in low-dielectric/gas phase
Stereoelectronic Requirement Requires orbital overlap for 1,3-shiftRequires anti-periplanar

-proton
Computational Prediction Favored by explicit solvation modelsFavored by steric bulk at C1

Scientist's Insight: For 1-Ethynyl-4-phenylcyclohexanol, the Rupe rearrangement is often the dominant "parasitic" pathway in standard synthesis. However, computational modeling (DFT M06-2X/6-311++G**) predicts that Meyer-Schuster selectivity can be inverted by using specific Lewis acids (e.g., Au(I) or Ag(I)) which stabilize the allenyl cation intermediate, lowering the Meyer-Schuster barrier below the Rupe elimination threshold.

Comparison 2: Computational Methodologies
ParameterLegacy Approach (B3LYP/Gas Phase)Modern Protocol (M06-2X/SMD + Explicit Solvent)
Accuracy Poor (< 60% agreement with exp.)High (> 90% agreement with exp.)
Dispersion Handling Fails to capture

-stacking/sterics
Captures non-covalent interactions accurately
Solvation Ignores charge stabilizationSMD Model stabilizes ionic TS
Proton Transfer Often predicts barrierless collapseLocates correct Transition State (TS)

Recommendation: Do not rely on gas-phase B3LYP optimizations for this substrate. The ionic nature of the propargylic cation intermediate requires a functional with long-range correction (


B97X-D or M06-2X) and a continuum solvation model (SMD) at a minimum.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of the reaction mechanism for 1-Ethynyl-4-phenylcyclohexanol.

ReactionMechanism Start 1-Ethynyl-4-phenylcyclohexanol (Substrate) Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ Cation Propargylic Cation (Common Intermediate) Protonation->Cation - H2O MS_TS TS: Water Attack (1,3) (Meyer-Schuster) Cation->MS_TS Pathway A (Solvent Assisted) Rupe_TS TS: Elimination (1,2) (Rupe) Cation->Rupe_TS Pathway B (Deprotonation) Allenol Allenol Intermediate MS_TS->Allenol Enone Enone Product (Meyer-Schuster) Allenol->Enone Tautomerization Enyne Enyne Intermediate Rupe_TS->Enyne MethylKetone Methyl Ketone Product (Rupe) Enyne->MethylKetone Hydration

Figure 1: Bifurcation of the acid-catalyzed rearrangement of 1-Ethynyl-4-phenylcyclohexanol. The 4-phenyl anchor (not shown) locks the conformation, influencing the energy of the elimination TS (Rupe).

Part 4: Experimental & Computational Protocols

To replicate the mechanistic data for this specific molecule, follow this self-validating protocol.

Structure Preparation (Conformational Locking)

Because of the 4-phenyl group, you must generate two starting geometries:

  • Isomer A (Trans): Phenyl equatorial, OH axial, Ethynyl equatorial.

  • Isomer B (Cis): Phenyl equatorial, OH equatorial, Ethynyl axial.

  • Note: Isomer B is generally more stable, but Isomer A often reacts faster in elimination pathways (Rupe) due to anti-periplanar alignment.

Computational Workflow (Step-by-Step)

Step 1: Optimization & Frequency (Gas Phase Pre-screen)

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP-D3(BJ) / 6-31G(d)

  • Goal: Eliminate high-energy conformers.

Step 2: Transition State Search (Solvated)

  • Functional: M06-2X or

    
    B97X-D
    
  • Basis Set: def2-TZVP

  • Solvation: SMD (Solvent = Water or Methanol)

  • Directive: Opt=(TS, CalcFC, NoEigenTest) Freq

  • Specifics:

    • For Meyer-Schuster TS , include 1-2 explicit water molecules to bridge the proton transfer.

    • For Rupe TS , scan the dihedral angle of the C(

      
      )-H bond relative to the leaving group.
      

Step 3: Intrinsic Reaction Coordinate (IRC)

  • Verify that the TS connects the Propargylic Cation to the Allenol (Meyer-Schuster) or Enyne (Rupe).

Data Validation Criteria
  • Imaginary Frequencies: The TS must have exactly one imaginary frequency.

    • Meyer-Schuster Water Attack:

      
       cm
      
      
      
      .
    • Rupe Elimination:

      
       cm
      
      
      
      .
  • Energy Check: If the barrier is < 5 kcal/mol, re-optimize with a larger basis set; it may be a barrierless diffusion process in reality.

References

  • Meyer-Schuster Rearrangement Mechanism

    • Swamy, V. K., et al. "Meyer-Schuster Rearrangement: A New Perspective." Organic Reactions, 2023.[4]

  • Rupe Rearrangement Studies

    • Rappe, C. "The Mechanism of the Rupe Rearrangement." Journal of the American Chemical Society.[5][6][7]

  • Computational Solvation Methods (SMD)

    • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. "Universal Solvation Model Based on Solute Electron Density." Journal of Physical Chemistry B.
  • Conformational Analysis of Cyclohexanols

    • Eliel, E. L. "Conformational Analysis of Substituted Cyclohexanes." Stereochemistry of Organic Compounds.
  • Recent DFT Benchmarks for Rearrangements

    • Grimme, S. "Density functional theory with London dispersion corrections.

Sources

Validation

Advanced Cross-Reactivity Analysis of 1-Ethynyl-4-phenylcyclohexanol in Complex Mixtures

Executive Summary 1-Ethynyl-4-phenylcyclohexanol (1-E-4-PC) is a structural analog of the sedative 1-ethynylcyclohexanol (ECX) and a critical inhibitor in platinum-catalyzed silicone curing systems.[1] In drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethynyl-4-phenylcyclohexanol (1-E-4-PC) is a structural analog of the sedative 1-ethynylcyclohexanol (ECX) and a critical inhibitor in platinum-catalyzed silicone curing systems.[1] In drug development and industrial quality control, accurate quantification of 1-E-4-PC within complex mixtures (e.g., biological plasma or reaction crudes) is plagued by analytical cross-reactivity .[1] Structural congeners, particularly non-phenylated analogs and metabolic hydroxylates, frequently trigger false positives in standard immunoassays and co-elute in non-optimized chromatographic methods.

This guide objectively compares analytical methodologies for 1-E-4-PC, establishing LC-MS/MS with Multiple Reaction Monitoring (MRM) as the superior alternative to Immunoassays and GC-MS for minimizing cross-reactivity.[1] We provide a self-validating protocol designed to resolve 1-E-4-PC from its primary interference, 1-ethynylcyclohexanol.[1]

Comparative Analysis: Analytical Performance & Selectivity

The following analysis evaluates three standard detection platforms based on their susceptibility to cross-reactivity with structural analogs (e.g., ECX, phenylcyclohexanol).

Table 1: Performance Matrix of Analytical Alternatives
FeatureMethod A: Immunoassay (ELISA) Method B: GC-MS (Derivatized) Method C: LC-MS/MS (Recommended)
Primary Mechanism Antibody-Antigen Binding (Epitope recognition)Gas Phase Separation + Electron Ionization (EI)Liquid Phase Separation + Electrospray Ionization (ESI)
Cross-Reactivity Risk High (>40%) .[1] Antibodies raised against the ethynyl-cyclohexyl motif often fail to distinguish the phenyl substituent.Moderate . Thermal degradation of the tertiary alcohol can produce dehydration artifacts that mimic impurities.Low (<1%) .[1] Unique MRM transitions specific to the phenyl ring fragmentation eliminate aliphatic interference.
LOD (Limit of Detection) ~10–50 ng/mL~1–10 ng/mL0.1–0.5 ng/mL
Throughput High (Batch processing)Low (Requires silylation/derivatization)High (Direct injection possible)
Matrix Effects High (Subject to protein binding interference)Low (Clean extraction required)Moderate (Requires IS normalization)
Critical Insight: The "Epitope Blind Spot"

Immunoassays targeting ethynyl-cyclohexanol derivatives typically recognize the rigid acetylenic alcohol core.[1] The addition of a phenyl group at the C4 position (distal to the epitope) often results in significant binding affinity retention. Consequently, ELISA kits for "Sedative/Hypnotic" screenings may yield false positives for 1-E-4-PC when testing for ECX, or vice-versa.[1] LC-MS/MS is required to resolve this ambiguity.

Mechanism of Cross-Reactivity & Resolution Strategy

Understanding the structural basis of interference is key to selecting the right protocol.

Figure 1: Analytical Decision Pathway

This diagram illustrates the logic flow for selecting the appropriate method based on the mixture's complexity and the presence of interfering analogs.

AnalyticalDecisionTree Start Start: Complex Mixture Analysis (Target: 1-E-4-PC) CheckAnalog Are aliphatic analogs (e.g., ECX) present? Start->CheckAnalog Immunoassay Immunoassay/ELISA CheckAnalog->Immunoassay No (Screening only) CheckVol Is the sample volatile & thermally stable? CheckAnalog->CheckVol Yes (Quantification needed) Fail High Risk: False Positives (Cross-Reactivity >40%) Immunoassay->Fail GCMS GC-MS (Derivatization) CheckVol->GCMS Yes LCMS LC-MS/MS (MRM Mode) CheckVol->LCMS No (Labile/Polar) IssueGC Issue: Thermal Dehydration Artifacts GCMS->IssueGC Success Optimal Specificity (Phenyl-Specific Transitions) LCMS->Success

Caption: Decision tree highlighting the failure points of Immunoassays and GC-MS due to cross-reactivity and thermal instability, pointing to LC-MS/MS as the robust solution.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol minimizes cross-reactivity by leveraging the unique mass fragmentation of the phenyl ring, which is absent in common interferences like 1-ethynylcyclohexanol.

Objective

To quantify 1-Ethynyl-4-phenylcyclohexanol in plasma with <1% cross-reactivity from ECX.

Reagents & Standards
  • Analyte: 1-Ethynyl-4-phenylcyclohexanol (Standard Grade).[1]

  • Interference Check: 1-Ethynylcyclohexanol (ECX).[1][2]

  • Internal Standard (Self-Validation): 1-Ethynyl-4-phenylcyclohexanol-d5 (Phenyl-d5) OR 4-Phenylcyclohexanol-d5.[1] Note: Using a deuterated analog is crucial to correct for matrix suppression.

Step-by-Step Methodology
Phase 1: Sample Preparation (Supported Liquid Extraction)
  • Aliquot: Transfer 100 µL of sample (plasma/reaction mix) to a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) solution (1 µg/mL in MeOH).

  • Dilute: Add 100 µL of 1% Formic Acid (aq) to disrupt protein binding.[1]

  • Load: Transfer to a Supported Liquid Extraction (SLE+) plate. Apply vacuum (-5 psi) to initiate adsorption.[1] Wait 5 mins.

  • Elute: Apply 2 x 600 µL of Methyl tert-butyl ether (MTBE). Collect eluate.

  • Reconstitute: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50 x 2.1 mm).[1] Why? The phenyl group provides strong pi-pi interaction retention, separating it from the early-eluting aliphatic ECX.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 4 minutes.

Phase 3: Detection (The Specificity Check)

Configure the Triple Quadrupole Mass Spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the following transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleSpecificity Logic
1-E-4-PC 201.1 [M+H-H2O]+105.1 Quantifier Corresponds to the Phenyl-ethyl cation .[1] ECX (aliphatic) cannot produce this fragment.
1-E-4-PC 201.1 [M+H-H2O]+91.1QualifierTropylium ion (typical of benzyl/phenyl groups).[1]
ECX (Interference) 125.1 [M+H]+81.1MonitorMonitor this channel to confirm separation.

Note: 1-E-4-PC readily loses water in the source ([M+H-18]+), so the precursor is often set to the dehydrated mass.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15013147, 1-Ethyl-4-phenylcyclohexan-1-ol. Retrieved from [Link]

  • Levina, R. Y., & Vinogradova, E. U. (1936). Action of sodium acetylide on cyclic ketones.[1][2] Synthesis of 1-ethynylcyclohexanol. Zhurnal Prikladnoi Khimii. (Contextual reference for ethynyl-cyclohexanol synthesis class).

  • National MagLab (2008). Web Server Based Complex Mixture Analysis by NMR. Retrieved from [Link] (Reference for alternative mixture analysis techniques).[1]

Sources

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